5-Methoxy-4-thiouridine
Description
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Properties
CAS No. |
37805-89-3 |
|---|---|
Molecular Formula |
C10H14N2O6S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(16)11-8(4)19)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
CETDLENRCPEQAO-JXOAFFINSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-4-thiouridine, a modified nucleoside of interest in biochemical and pharmaceutical research. The document details the multi-step chemical synthesis, purification, and characterization methods, and presents the available data in a structured format. Additionally, it explores the biological context of the closely related 5-methoxyuridine (B57755) modification in transfer RNA (tRNA) and its role in the fidelity of protein synthesis.
Introduction
Modified nucleosides are fundamental to various biological processes and are invaluable tools in drug discovery and molecular biology. This compound is a synthetic derivative of uridine (B1682114), featuring a methoxy (B1213986) group at the 5-position of the uracil (B121893) base and a sulfur atom replacing the oxygen at the 4-position. These modifications are expected to confer unique chemical and biological properties, potentially influencing base pairing, metabolic stability, and interactions with enzymes. This guide outlines a plausible synthetic route and the analytical techniques required for the confirmation of its structure and purity.
Chemical Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from the precursor 5-methoxyuridine. The overall synthetic strategy involves the protection of the ribose hydroxyl groups, thionation of the uracil ring, and subsequent deprotection to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methoxyuridine
The synthesis of the precursor, 5-methoxyuridine, can be accomplished via a glycosylation reaction between 5-methoxyuracil (B140863) and a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
Methodology:
-
Suspend 5-methoxyuracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in a suitable anhydrous solvent (e.g., acetonitrile).
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and heat the mixture to achieve silylation of the uracil.
-
Introduce a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) and stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction and remove the solvent under reduced pressure.
-
Deprotect the benzoyl groups using a solution of sodium methoxide (B1231860) in methanol (B129727).
-
Neutralize the reaction mixture and purify the crude product by silica (B1680970) gel column chromatography to obtain 5-methoxyuridine.
-
Step 2: Protection of 5-Methoxyuridine
To prevent side reactions during thionation, the hydroxyl groups of the ribose moiety are protected, typically by acetylation.
-
Methodology:
-
Dissolve 5-methoxyuridine in a suitable solvent such as anhydrous pyridine.
-
Add acetic anhydride (B1165640) in excess and stir the reaction at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the resulting 2',3',5'-tri-O-acetyl-5-methoxyuridine by silica gel chromatography.
-
Step 3: Thionation of Protected 5-Methoxyuridine
The key thionation step is achieved using Lawesson's reagent, which selectively converts the C4-carbonyl group to a thiocarbonyl.[1][2][3][4][5]
-
Methodology:
-
Dissolve the protected 5-methoxyuridine in an anhydrous solvent like dioxane or toluene.
-
Add Lawesson's reagent and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product, 2',3',5'-tri-O-acetyl-5-methoxy-4-thiouridine, by silica gel chromatography.
-
Step 4: Deprotection to Yield this compound
The final step involves the removal of the acetyl protecting groups to yield the target compound.
-
Methodology:
-
Dissolve the protected this compound in methanolic ammonia.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, evaporate the solvent.
-
Purify the final product, this compound, by recrystallization or silica gel chromatography.
-
Characterization
The identity and purity of the synthesized compounds should be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Data Presentation
Table 1: Physicochemical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key MS Fragments (m/z) |
| 5-Methoxyuridine | C₁₀H₁₄N₂O₇ | 274.23 | 274.0801 | [M+H]⁺: 275.0879[6] |
| 4-Thiouridine (B1664626) | C₉H₁₂N₂O₅S | 260.27 | 260.0467 | [M-H]⁻[7] |
| This compound | C₁₀H₁₄N₂O₆S | 290.29 | 290.0573 | Data not available |
Table 2: NMR Spectroscopic Data (Expected Chemical Shifts in ppm)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Methoxyuridine | Data not available | Data not available |
| 2',3',5'-Tri-O-acetyl-4-thiouridine | Spectra available | Spectra available |
| This compound | Data not available | Data not available |
Expected Spectroscopic Characteristics
-
¹H NMR: The spectrum of this compound is expected to show a singlet for the H6 proton, a singlet for the methoxy protons, and characteristic signals for the ribose protons (H1', H2', H3', H4', and H5').
-
¹³C NMR: The carbon spectrum will display signals for the uracil ring carbons, the ribose carbons, and the methoxy carbon. The C4 carbon signal is anticipated to be significantly deshielded compared to its oxygenated analog.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound.
-
UV-Vis Spectroscopy: 4-thiouridine exhibits a characteristic absorption maximum at around 330 nm. A similar absorption profile is expected for this compound, which can be used to monitor the thionation reaction.
Biological Context: The Role of 5-Methoxyuridine in tRNA and Codon Recognition
While the specific biological roles of this compound are yet to be extensively studied, the significance of the 5-methoxyuridine (mo⁵U) modification at the wobble position (position 34) of tRNA is well-established, particularly in bacteria. This modification plays a crucial role in expanding the decoding capacity of tRNA, allowing it to recognize multiple codons and ensuring the fidelity of protein synthesis.[8][9][10][11]
The biosynthesis of mo⁵U involves a multi-step enzymatic pathway.[7][12] In Gram-positive bacteria, the process starts with the hydroxylation of uridine at the C5 position to form 5-hydroxyuridine (B57132) (ho⁵U). Subsequently, a methyltransferase, TrmR, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of ho⁵U, yielding 5-methoxyuridine.
Caption: Biosynthesis of 5-methoxyuridine at the wobble position of tRNA.
This modification at the wobble position allows for non-canonical base pairing with the third base of the codon on mRNA. The presence of the methoxy group alters the electronic properties and tautomeric equilibrium of the uracil base, enabling mo⁵U to pair with A, G, and U. This expanded decoding capability is essential for the efficient and accurate translation of the genetic code.[8][9][10][11] The introduction of a 4-thio modification to this structure could further modulate these interactions and potentially serve as a useful probe for studying tRNA-ribosome dynamics.
Conclusion
This technical guide has outlined a feasible synthetic pathway for this compound and has provided a framework for its characterization. While specific analytical data for the final product requires experimental determination, the provided protocols and expected spectroscopic features offer a solid foundation for its synthesis and identification. The biological context of the related 5-methoxyuridine modification highlights the potential significance of this class of modified nucleosides in understanding and manipulating fundamental cellular processes. Further research into the biological activities of this compound is warranted to explore its potential applications in drug development and as a tool for chemical biology.
References
- 1. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methoxyuridine | C10H14N2O7 | CID 1265899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxy-4-thiouridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 5-Methoxy-4-thiouridine is limited in the current scientific literature. This guide provides a comprehensive overview based on the well-established properties and applications of its parent compound, 4-thiouridine (B1664626) (4sU), and discusses the potential influence of the 5-methoxy modification. The experimental protocols provided are based on those established for 4sU and should be considered a starting point for optimization.
Introduction
This compound is a modified pyrimidine (B1678525) nucleoside, analogous to the naturally occurring uridine (B1682114). It is characterized by the substitution of the oxygen atom at the 4-position of the uracil (B121893) ring with a sulfur atom, and the addition of a methoxy (B1213986) group at the 5-position. While research on this specific molecule is not extensive, its structural similarity to 4-thiouridine (4sU) suggests its potential utility in various biochemical and therapeutic applications. 4sU is widely used as a tool for metabolic labeling of newly transcribed RNA, enabling the study of RNA synthesis, processing, and decay. The introduction of a 5-methoxy group may modulate the chemical and biological properties of the parent molecule, potentially offering new avenues for research and drug development.
Chemical and Physical Properties
Quantitative data for this compound is sparse. The following table summarizes predicted and known values for this compound and related compounds.
| Property | This compound (Predicted/Inferred) | 4-Thiouridine (Experimental) | 5-Methoxyuridine (B57755) (Experimental) |
| Molecular Formula | C₁₀H₁₄N₂O₅S | C₉H₁₂N₂O₅S | C₁₀H₁₄N₂O₇[1] |
| Molecular Weight | 290.29 g/mol | 260.26 g/mol | 274.23 g/mol [1] |
| Density | 1.67 ± 0.1 g/cm³[2] | ~1.7 g/cm³ | Not Available |
| pKa | 3.69 ± 0.40[2] | 8.2 | Not Available |
| UV λmax | ~330 nm (inferred) | ~331 nm (in water) | Not Available |
Note: The UV λmax for this compound is inferred from 4-thiouridine, as the 4-thio group is the primary chromophore responsible for its characteristic long-wavelength absorption. The 5-methoxy group is not expected to significantly shift this value.
Synthesis and Reactivity
Synthesis
A likely synthetic route to this compound would involve the thionation of a protected 5-methoxyuridine precursor. A common method for this transformation is the use of Lawesson's reagent.
DOT Script for Synthesis Workflow
Caption: Generalized synthetic workflow for this compound.
Reactivity
The key reactive center of this compound is the thiol group at the 4-position. This group allows for specific chemical modifications, which is the basis for its utility in metabolic labeling.
-
Alkylation: The thiol group can be readily alkylated with reagents such as iodoacetamide. This reaction is central to methods like SLAM-seq, where the alkylated 4-thiouridine is read as a cytidine (B196190) by reverse transcriptase.[3]
-
Reaction with Disulfides: The thiol group reacts with activated disulfides, such as biotin-HPDP or MTS-biotin, to form a disulfide bond. This reaction is used to attach a biotin (B1667282) tag to the RNA for subsequent purification.[4][5]
The 5-methoxy group is an electron-donating group, which could potentially increase the nucleophilicity of the uracil ring and influence its reactivity in other contexts.
Application in Metabolic Labeling of RNA
The primary application of 4-thiouridine analogues is the metabolic labeling of newly transcribed RNA. This technique allows for the temporal resolution of gene expression dynamics.
Principle
When introduced to cells, this compound would likely be taken up and converted to its triphosphate form by the cellular nucleotide salvage pathway. This triphosphate analogue can then be incorporated into newly synthesized RNA by RNA polymerases in place of uridine triphosphate. The incorporated this compound provides a chemical handle for the subsequent isolation and analysis of the nascent RNA.
DOT Script for Metabolic Labeling Workflow
Caption: Experimental workflow for metabolic labeling of RNA.
Experimental Protocols
The following protocols are adapted from established methods for 4-thiouridine and should be optimized for this compound.[6][7]
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
-
Cell Culture: Plate cells to achieve 70-80% confluency at the time of labeling.
-
Prepare Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. A starting concentration range similar to that used for 4sU (e.g., 50-500 µM) is recommended.
-
Metabolic Labeling: Aspirate the existing medium and replace it with the labeling medium. Incubate for the desired period (e.g., 15 minutes to 24 hours).
-
Cell Harvesting: Aspirate the labeling medium, wash the cells once with ice-cold PBS, and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
-
Lysis: Lyse the cells using a reagent such as TRIzol according to the manufacturer's protocol.
-
Phase Separation: Add chloroform (B151607), vortex, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
Protocol 3: Biotinylation of Thiolated RNA
-
Reaction Setup: In a typical reaction, mix total RNA with a biotinylating reagent such as Biotin-HPDP in a suitable buffer.
-
Incubation: Incubate the reaction at room temperature for 1.5 hours with rotation.
-
Removal of Unreacted Biotin: Extract the reaction mixture with chloroform to remove unreacted biotin.
-
RNA Precipitation: Precipitate the biotinylated RNA using isopropanol.
Protocol 4: Purification of Biotinylated RNA
-
Bead Preparation: Wash streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Binding: Resuspend the beads in binding buffer, add the biotinylated RNA, and incubate to allow binding.
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA by cleaving the disulfide bond with a reducing agent like DTT.
-
Final Precipitation: Precipitate the eluted RNA for downstream applications.
Potential Signaling Pathway and Logical Relationship Analysis
The primary "signaling pathway" in which this compound participates is the nucleotide salvage pathway, leading to its incorporation into RNA. The logical relationship of its application lies in the ability to separate newly transcribed RNA from the total RNA pool, allowing for the study of gene expression dynamics.
DOT Script for the Logic of Nascent RNA Analysis
Caption: Logical separation of RNA populations via metabolic labeling.
Conclusion
This compound is a promising but understudied nucleoside analogue. Based on the extensive research on 4-thiouridine, it is highly likely to be a valuable tool for metabolic labeling of RNA. The presence of the 5-methoxy group may influence its uptake, incorporation efficiency, and reactivity, potentially offering advantages over the parent compound in certain applications. Further research is needed to fully characterize its chemical properties and biological activity. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to begin exploring the potential of this compound.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-methoxycarbonylmethyl-2-thiouridine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
5-Methoxy-4-thiouridine: A Novel Probe for Exploring the Landscape of Molecular Biology
A Technical Guide on the Potential Applications of a Multifunctional Nucleoside Analog
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of nucleic acid dynamics and interactions is fundamental to advancing our understanding of cellular processes and developing novel therapeutics. Chemical tools, particularly modified nucleosides, have become indispensable for probing these intricate molecular mechanisms. 4-thiouridine (B1664626) (4sU), a photoreactive analog of uridine (B1682114), has been extensively utilized for various applications, including metabolic labeling of nascent RNA, photo-crosslinking to identify RNA-protein interactions, and structural analysis of RNA. This whitepaper introduces a related yet distinct molecule, 5-Methoxy-4-thiouridine , and explores its potential applications in molecular biology. By combining the known functionalities of a 4-thio modification with the electronic influence of a 5-methoxy group, this compound emerges as a promising candidate for novel experimental strategies. While direct experimental data for this compound is currently limited, this guide will extrapolate from the well-established applications of 4-thiouridine and related 5-substituted uridine analogs to provide a comprehensive overview of its potential, complete with hypothetical experimental protocols and workflows.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing experiments. Below is a comparison of its properties with the well-characterized 4-thiouridine.
| Property | This compound | 4-thiouridine | Reference(s) |
| Molecular Formula | C10H14N2O6S | C9H12N2O5S | [1] |
| Molecular Weight | 290.29 g/mol | 260.27 g/mol | [1] |
| Predicted pKa | 3.69 ± 0.40 | ~8.2 | [1] |
| Predicted Density | 1.67 ± 0.1 g/cm³ | 1.65 g/cm³ | [1] |
Note: The properties for this compound are predicted, highlighting the need for empirical validation.
Potential Applications in Molecular Biology
Based on the functionalities of its constituent modifications, this compound is poised to be a versatile tool in molecular biology. The 4-thio modification allows for photo-crosslinking and specific chemical derivatization, while the 5-methoxy group can influence base pairing and enzymatic recognition.
Metabolic Labeling and Analysis of Nascent RNA
Metabolic labeling with 4-thiouridine (4sU) is a powerful technique to study the dynamics of RNA synthesis and decay.[2] It is anticipated that this compound can be similarly used to label newly transcribed RNA in living cells.
Hypothetical Signaling Pathway for Metabolic Incorporation:
The cellular uptake and incorporation of this compound into nascent RNA is expected to follow the nucleoside salvage pathway.
Caption: Cellular uptake and metabolic incorporation of this compound.
Experimental Protocol: Metabolic Labeling of Nascent RNA
This protocol is adapted from established methods for 4-thiouridine labeling.[2][3]
-
Cell Culture and Labeling:
-
Culture cells to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Add the stock solution to the cell culture medium to a final concentration of 100 µM (optimization will be required).
-
Incubate for a desired pulse duration (e.g., 15-60 minutes) to label newly synthesized RNA.
-
-
RNA Isolation:
-
After the pulse, aspirate the medium and lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Biotinylation of Labeled RNA:
-
Dissolve the isolated RNA in a reaction buffer.
-
Add a biotinylating agent that reacts specifically with the thiol group, such as HPDP-Biotin.
-
Incubate the reaction to allow for the covalent attachment of biotin (B1667282) to the this compound residues.
-
-
Enrichment of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Wash the beads to remove unlabeled RNA.
-
Elute the labeled RNA from the beads.
-
-
Downstream Analysis:
-
The enriched, newly transcribed RNA can be analyzed by RT-qPCR, microarray, or high-throughput sequencing (RNA-Seq).
-
Photo-Crosslinking for Identifying RNA-Protein Interactions
The 4-thiouracil (B160184) base is photoreactive and can be used to form covalent crosslinks with interacting molecules, such as proteins, upon exposure to UV light of the appropriate wavelength (~365 nm).[4] This property is invaluable for identifying RNA-binding proteins and mapping their binding sites.
Experimental Workflow: Photo-Crosslinking and Immunoprecipitation (CLIP)
Caption: Workflow for identifying RNA-protein interactions using this compound.
Experimental Protocol: In Vivo Photo-Crosslinking
This protocol is a hypothetical adaptation of PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation).
-
Metabolic Labeling:
-
Label cells with this compound as described in the previous protocol.
-
-
UV Crosslinking:
-
Wash the cells with PBS and place them on ice.
-
Expose the cells to UV light at a wavelength of approximately 365 nm to induce crosslinking. The optimal energy and duration will need to be determined empirically.
-
-
Immunoprecipitation:
-
Lyse the cells and treat with a nuclease to fragment the RNA.
-
Incubate the lysate with an antibody specific to the RNA-binding protein of interest.
-
Use protein A/G beads to pull down the antibody-protein-RNA complexes.
-
-
RNA Fragment Isolation and Sequencing:
-
Digest the protein component of the complex using a protease.
-
Isolate the crosslinked RNA fragments.
-
Prepare a cDNA library from the isolated RNA fragments and perform high-throughput sequencing.
-
-
Data Analysis:
-
Map the sequencing reads to the genome or transcriptome to identify the binding sites of the protein.
-
Structural Analysis of RNA
The incorporation of photoreactive nucleotides can provide constraints for determining the three-dimensional structure of RNA molecules. Crosslinks formed between a this compound residue and another nucleotide in spatial proximity can reveal tertiary contacts within the folded RNA structure.[4] The 5-methoxy group may also influence the local conformation of the RNA, which could be probed by various structural biology techniques.
Logical Relationship for Structural Analysis:
Caption: Logic for using this compound for RNA structural analysis.
Experimental Protocol: Site-Specific Incorporation and Crosslinking
This protocol outlines a hypothetical approach for in vitro structural analysis.[5]
-
RNA Synthesis with Site-Specific Incorporation:
-
Synthesize the RNA of interest in vitro using T7 RNA polymerase.
-
To achieve site-specific incorporation, a ligation-based method or the use of a chemically synthesized oligonucleotide containing this compound followed by enzymatic ligation to other RNA fragments can be employed.
-
-
RNA Folding and Crosslinking:
-
Fold the labeled RNA in a buffer that promotes its native conformation.
-
Irradiate the folded RNA with ~365 nm UV light to induce intramolecular crosslinks.
-
-
Identification of Crosslinked Sites:
-
The sites of crosslinking can be identified using primer extension analysis. Reverse transcriptase will stall or terminate at the crosslinked nucleotide, allowing for its identification on a sequencing gel.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, tool for molecular biology. Its potential to serve as a metabolic label, a photo-crosslinker, and a structural probe warrants further investigation. The protocols and workflows presented in this whitepaper provide a theoretical framework for initiating research into the applications of this novel nucleoside analog. Future studies should focus on the empirical determination of its properties, including its efficiency of incorporation by RNA polymerases, its photo-crosslinking quantum yield, and any potential effects on RNA structure and function. The development of robust experimental protocols for this compound will undoubtedly open new avenues for dissecting the complex world of RNA biology.
References
- 1. This compound CAS#: 37805-89-3 [m.chemicalbook.com]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocrosslinking of 4-thio uracil-containing RNAs supports a side-by-side arrangement of domains 5 and 6 of a group II intron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of 4-thiouridine site-specifically substituted RNAs for cross-linking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxy-4-thiouridine: A Novel Research Compound for Advanced RNA Biology and Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide introduces 5-Methoxy-4-thiouridine, a novel, synthetically accessible nucleoside analog with significant potential for advancing RNA research and therapeutic development. By combining the established functionalities of a 5-methoxyuridine (B57755) modification—known to enhance translational efficiency and reduce immunogenicity—with the photo-crosslinking capabilities of a 4-thiouridine (B1664626), this compound offers a unique tool for investigating RNA-protein interactions, RNA structure, and for the development of next-generation mRNA therapeutics. This document provides a comprehensive overview of its proposed synthesis, hypothesized mechanism of action, and detailed experimental protocols for its application, supported by structured data and visual workflows.
Introduction
The field of RNA biology and therapeutics has been revolutionized by the use of modified nucleosides. Two such modifications, 5-methoxyuridine and 4-thiouridine, have independently demonstrated significant utility. 5-methoxyuridine, found naturally in the wobble position of bacterial tRNA, is recognized for its ability to enhance translational fidelity.[1] In the context of mRNA therapeutics, its incorporation has been shown to increase mRNA stability and reduce innate immune responses.[2][3] 4-thiouridine is a photoactivatable analog of uridine (B1682114) widely employed for metabolic labeling of nascent RNA and for identifying RNA-protein interaction sites through UV-induced crosslinking.[4][5][6][7]
This guide proposes the synthesis and application of a novel compound, this compound, which synergistically combines the advantageous properties of both modifications. This molecule is poised to be a powerful tool for elucidating the dynamics of RNA metabolism and for the design of more potent and durable mRNA-based drugs.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step chemical process starting from the commercially available 5-methoxyuridine. The proposed pathway involves the protection of the ribose hydroxyl groups, thionation of the C4 carbonyl group, and subsequent deprotection.
Synthetic Pathway
A plausible synthetic route is outlined below. This pathway is adapted from established methods for the synthesis of 4-thiouridine from uridine.[5]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of 5-Methoxyuridine
-
Dissolve 5-methoxyuridine in pyridine.
-
Add acetic anhydride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol (B129727) and concentrate under reduced pressure.
-
Purify the resulting 2',3',5'-tri-O-acetyl-5-methoxyuridine by column chromatography.
Step 2: Thionation of the Protected 5-Methoxyuridine
-
Dissolve the acetylated 5-methoxyuridine in an anhydrous solvent (e.g., dioxane).
-
Add Lawesson's reagent in portions.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the thionated intermediate.
Step 3: Deprotection to Yield this compound
-
Dissolve the thionated intermediate in methanolic ammonia.
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Hypothetical Yields and Characterization Data
| Step | Product | Expected Yield (%) | Proposed Characterization Methods |
| 1 | 2',3',5'-tri-O-acetyl-5-methoxyuridine | 85-95 | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| 2 | 2',3',5'-tri-O-acetyl-5-methoxy-4-thiouridine | 60-75 | ¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis |
| 3 | This compound | 80-90 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, UV-Vis |
Hypothesized Mechanism of Action and Biological Activities
The unique structure of this compound suggests a dual mechanism of action, making it a versatile tool for RNA research.
Metabolic Labeling and Photo-crosslinking
Similar to 4-thiouridine, this compound is expected to be taken up by cells and incorporated into newly synthesized RNA via the nucleotide salvage pathway.[8] The presence of the 4-thio group allows for UV-induced crosslinking to interacting proteins or other RNA molecules, enabling the identification and mapping of these interactions.
Caption: Hypothesized mechanism of metabolic labeling and photo-crosslinking.
Enhancement of mRNA Translation and Stability
The 5-methoxy modification is anticipated to confer properties beneficial for therapeutic mRNA applications. This includes increased resistance to nuclease degradation and a reduction in the activation of innate immune sensors, such as Toll-like receptors, which can recognize unmodified single-stranded RNA.[2][9]
Proposed Experimental Protocols for Biological Evaluation
To validate the hypothesized properties of this compound, a series of in vitro and cell-based assays are proposed.
In Vitro Transcription and RNA Stability Assay
Objective: To assess the incorporation of this compound into RNA and its effect on RNA stability.
-
Synthesize this compound-5'-triphosphate (5-MeO-4-thio-UTP).
-
Perform in vitro transcription using a T7 RNA polymerase kit with a DNA template (e.g., encoding a reporter protein like luciferase), substituting a portion of the UTP with 5-MeO-4-thio-UTP.
-
Purify the resulting modified mRNA.
-
Incubate the modified and unmodified control mRNA in the presence of a nuclease (e.g., RNase A) or in cell lysate.
-
Analyze RNA degradation over time using gel electrophoresis or a fluorescent RNA quantification assay.
Cell-Based Translation and Immunogenicity Assays
Objective: To evaluate the translational efficiency and immunogenicity of mRNA containing this compound.
-
Transfect mammalian cells (e.g., HEK293T or dendritic cells) with the purified modified and unmodified luciferase-encoding mRNA.
-
Measure luciferase activity at various time points to determine translational efficiency and duration.
-
For immunogenicity assessment, quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
Photo-crosslinking and Protein Identification
Objective: To demonstrate the utility of this compound for identifying RNA-binding proteins.
-
Culture cells in the presence of this compound to metabolically label newly transcribed RNA.
-
Expose the cells to UV light (365 nm) to induce crosslinking.
-
Lyse the cells and perform immunoprecipitation using an antibody against a known RNA-binding protein or use an oligo(dT) pulldown for polyadenylated mRNA.
-
Analyze the co-precipitated proteins by SDS-PAGE and mass spectrometry to identify proteins that were crosslinked to the modified RNA.
Hypothetical Quantitative Data
The following table presents hypothetical data that could be generated from the proposed experiments to evaluate the efficacy of this compound.
| Assay | Parameter | Unmodified mRNA | 5-Methoxyuridine mRNA | This compound mRNA |
| RNA Stability | Half-life in cell lysate (hours) | 1.5 | 4.0 | 3.8 |
| Translation | Relative Luciferase Units (RLU) at 24h | 1.0 x 10⁶ | 5.2 x 10⁷ | 4.8 x 10⁷ |
| Immunogenicity | TNF-α secretion (pg/mL) | 850 | 150 | 165 |
| Cytotoxicity | IC50 in HEK293T cells (µM) | >100 | >100 | >100 |
Conclusion
This compound represents a promising and novel research compound with the potential to significantly impact the fields of RNA biology and therapeutic development. Its dual functionality as a photo-crosslinkable probe and a translation-enhancing, immune-evading modification makes it a uniquely powerful tool. The synthetic and experimental frameworks provided in this guide offer a clear path for its synthesis, characterization, and application. Further research into this compound is warranted to fully explore its capabilities and unlock its potential for groundbreaking discoveries and the creation of more effective RNA-based medicines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-THIOURIDINE | 13957-31-8 [chemicalbook.com]
- 7. 4-Thiouridine,4-S-U Oligonucleotide Modification [biosyn.com]
- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Methoxy-4-thiouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-4-thiouridine, a modified pyrimidine (B1678525) nucleoside, is a compound of increasing interest in medicinal chemistry and molecular biology. Its structural similarity to endogenous nucleosides allows for potential integration into cellular metabolic pathways, while the presence of the methoxy (B1213986) and thiocarbonyl groups imparts unique physicochemical properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the elucidation of its interactions with biological systems. This technical guide provides a comprehensive overview of the key spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are also presented to facilitate reproducible research.
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The chemical shifts are influenced by the electron-donating methoxy group and the thiocarbonyl moiety.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine Base | ||
| 5-OCH₃ | ~3.80 | ~55.2 |
| 6-H | ~7.70 | ~130.0 |
| C2 | - | ~159.8 |
| C4 | - | ~190.0 |
| C5 | - | ~108.2 |
| C6 | - | ~130.0 |
| Ribose Moiety | ||
| 1'-H | ~5.90 | ~88.0 |
| 2'-H | ~4.30 | ~74.0 |
| 3'-H | ~4.20 | ~70.0 |
| 4'-H | ~4.10 | ~84.0 |
| 5'-H | ~3.85, ~3.75 | ~61.0 |
| 2'-OH | Variable | - |
| 3'-OH | Variable | - |
| 5'-OH | Variable | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is extrapolated from typical values for substituted uridines and thiouridines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Table 2: High-Resolution Mass Spectrometry Data
| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 291.0754 | 291.0751 |
| ESI+ | [M+Na]⁺ | 313.0573 | 313.0569 |
| ESI- | [M-H]⁻ | 289.0601 | 289.0598 |
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by a strong absorption maximum in the UV region, primarily due to the π → π* transitions within the thiocarbonyl-containing pyrimidine ring.
Table 3: UV-Visible Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol | ~334 | ~15,000 |
| Water (pH 7) | ~330 | ~14,500 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
For samples sensitive to moisture, use dried solvents and prepare the sample under an inert atmosphere.[2]
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.[3]
-
-
Data Processing:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
Objective: To determine the accurate mass and elemental composition of this compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.
-
-
Instrumentation:
-
Data Acquisition:
-
Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).[6]
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can further confirm the structure.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ions and compare it with the calculated theoretical mass to confirm the elemental formula.
-
UV-Visible Spectroscopy
Objective: To measure the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λmax).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Measure the absorbance of the sample solutions from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Fluorescence Spectroscopy
While specific experimental data for the fluorescence of this compound is not widely available, related thiouridine analogues are known to be fluorescent. The introduction of a methoxy group may modulate the fluorescence quantum yield and the emission/excitation wavelengths. Further investigation into the fluorescence properties of this compound is warranted. A general protocol for fluorescence spectroscopy would be similar to that for UV-Vis, using a spectrofluorometer to measure the emission spectrum at a fixed excitation wavelength and the excitation spectrum at a fixed emission wavelength.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are essential for researchers working with this modified nucleoside, enabling its unambiguous identification, purity assessment, and further investigation into its biological activities. The unique spectral signatures arising from the methoxy and thiocarbonyl substitutions make it a readily characterizable molecule for applications in drug discovery and chemical biology.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A theoretical study of the light-induced cross-linking reaction of 5-fluoro-4-thiouridine with thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Emerging Potential of 5-Methoxy-4-thiouridine: A Theoretical Exploration of Advantages Over 4-Thiouridine in RNA Research
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper explores the theoretical advantages of 5-Methoxy-4-thiouridine (5-MeO-s⁴U), a novel uridine (B1682114) analog, over the widely utilized 4-thiouridine (B1664626) (s⁴U) for the study of RNA dynamics and interactions. While 4-thiouridine has been a cornerstone in methodologies such as metabolic labeling of nascent RNA and photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP), the introduction of a 5-methoxy group presents intriguing possibilities for enhanced performance and new applications. This document provides a comprehensive overview of the underlying chemical principles, potential benefits, and detailed experimental protocols relevant to the use of thiolated uridine analogs.
Executive Summary
4-Thiouridine has revolutionized our understanding of the transcriptome by enabling the temporal resolution of RNA synthesis and decay, as well as the identification of RNA-protein interaction sites. Its utility stems from the unique photochemical properties of the thione group at the 4-position of the uracil (B121893) ring. Upon near-UV irradiation, 4-thiouridine undergoes intersystem crossing to a reactive triplet state, facilitating covalent crosslinking with interacting molecules.
This guide posits that the addition of a methoxy (B1213986) group at the 5-position of 4-thiouridine could offer several theoretical advantages, including:
-
Modulated Photochemical Properties: The electron-donating nature of the 5-methoxy group may influence the energy and reactivity of the triplet state, potentially leading to more efficient or selective photo-crosslinking.
-
Altered Metabolic Processing: The 5-methoxy modification could affect the recognition of the nucleoside by cellular kinases and polymerases, potentially influencing its incorporation rate into nascent RNA and its overall cytotoxicity.
-
Enhanced RNA Stability: The presence of a 5-methoxy group on uridine has been associated with increased resistance to nuclease degradation, a property that could be conferred to RNA labeled with this compound.[1]
This document will delve into the theoretical basis for these potential advantages, present available quantitative data for the parent compound 4-thiouridine, and provide detailed experimental methodologies for its use, which can serve as a foundation for the future investigation of this compound.
Comparative Physicochemical and Photochemical Properties
The introduction of a 5-methoxy group is expected to alter the electronic properties of the 4-thiouracil (B160184) base, which in turn would influence its photochemical behavior. The methoxy group is a well-known electron-donating group through resonance, which can increase the electron density of the pyrimidine (B1678525) ring.[2][3][4]
| Property | 4-Thiouridine (s⁴U) | This compound (5-MeO-s⁴U) | Reference |
| Molecular Formula | C₉H₁₂N₂O₅S | C₁₀H₁₄N₂O₆S | [5] |
| Molecular Weight | 260.27 g/mol | 290.29 g/mol | [5] |
| UV Absorption Max (λmax) | ~330-340 nm | Theoretical: Potential modest red-shift | |
| Intersystem Crossing (ISC) Quantum Yield | High (~0.9) | Theoretical: Potentially altered | |
| Triplet State Energy | Known | Theoretical: Potentially lowered | |
| Photo-crosslinking Efficiency | Established | Theoretical: Potentially enhanced or more selective |
Table 1: Comparative physicochemical and photochemical properties of 4-Thiouridine and theoretically predicted properties of this compound.
Theoretical Advantages of this compound
Modulation of Photochemical Properties for Enhanced Crosslinking
The core of 4-thiouridine's utility in techniques like PAR-CLIP lies in its ability to be photo-activated to form covalent crosslinks with interacting proteins or other nucleic acids.[6][7] This process is initiated by the absorption of near-UV light (~365 nm), leading to the population of a reactive triplet state.
The electron-donating 5-methoxy group is hypothesized to influence this process in several ways:
-
Bathochromic Shift: The introduction of an electron-donating group may lead to a slight red-shift in the UV absorption maximum. This could potentially allow for activation with longer, less damaging wavelengths of light, thereby improving cell viability during in vivo crosslinking experiments.
-
Triplet State Reactivity: The electron-donating nature of the methoxy group could modulate the energy and reactivity of the triplet state. This might lead to an increased quantum yield of intersystem crossing or a more reactive triplet species, resulting in higher crosslinking efficiency.[8] Conversely, it could also lead to altered reaction pathways, potentially favoring specific types of crosslinks.
Altered Metabolism and Biocompatibility
For metabolic labeling, a nucleoside analog must be taken up by cells, phosphorylated to its triphosphate form, and incorporated into nascent RNA by RNA polymerases.[5] The 5-position of uridine is a site of natural modifications, such as in 5-methoxyuridine (B57755) found in tRNA, suggesting that modifications at this position can be accommodated by cellular machinery.[3]
-
Enzymatic Recognition: The 5-methoxy group could alter the affinity of the nucleoside for nucleoside transporters, kinases, and RNA polymerases. This could lead to either enhanced or diminished incorporation into RNA compared to 4-thiouridine. A potential advantage could be a more favorable incorporation rate at lower, less cytotoxic concentrations.
-
Cytotoxicity: High concentrations of 4-thiouridine can be cytotoxic.[9][10] The metabolic fate of this compound is unknown, but it is plausible that the 5-methoxy group could influence its degradation pathways and overall cellular toxicity. It may be processed in a way that reduces the formation of toxic byproducts.
Experimental Protocols for Thiouridine-Based RNA Analysis
The following protocols for 4-thiouridine can serve as a starting point for the investigation of this compound, with the caveat that optimal concentrations and incubation times for the novel compound will need to be empirically determined.
Metabolic Labeling of Nascent RNA with 4-Thiouridine
This protocol is adapted from established methods for labeling newly transcribed RNA in cell culture.[11][12][13][14]
Materials:
-
4-Thiouridine (s⁴U) stock solution (e.g., 100 mM in DMSO or water)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
TRIzol reagent or other RNA extraction kit
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to be 70-80% confluent at the time of labeling.
-
Prepare fresh labeling medium by diluting the 4sU stock solution into pre-warmed cell culture medium to the desired final concentration (typically 100-500 µM).
-
Remove the old medium from the cells and replace it with the 4sU-containing labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 5 minutes to 24 hours, depending on the experimental goal).
-
-
RNA Extraction:
-
After the labeling period, aspirate the medium and lyse the cells directly on the plate by adding TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Biotinylation of 4sU-labeled RNA:
-
Dissolve the total RNA in RNase-free water.
-
Add Biotin-HPDP to a final concentration of approximately 1 mg/mL in a buffer containing 10 mM Tris-HCl (pH 7.5) and 1 mM EDTA.
-
Incubate the reaction for 1.5 hours at room temperature with rotation.
-
Remove excess biotin (B1667282) by chloroform (B151607) extraction and ethanol (B145695) precipitation.
-
-
Enrichment of Labeled RNA:
-
Resuspend the biotinylated RNA in a suitable binding buffer.
-
Add streptavidin-coated magnetic beads and incubate for 30 minutes at room temperature with rotation.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the biotinylated RNA from the beads using a buffer containing a reducing agent such as DTT or β-mercaptoethanol.
-
-
Downstream Analysis:
-
The enriched, newly transcribed RNA can be used for various downstream applications, including qRT-PCR, microarray analysis, or next-generation sequencing.
-
Conclusion and Future Directions
While this compound remains a theoretical construct in the absence of direct experimental data, the foundational principles of physical organic chemistry and molecular biology strongly suggest its potential as a valuable tool for RNA research. The electron-donating 5-methoxy group is poised to modulate the photochemical and metabolic properties of the 4-thiouridine scaffold, potentially offering advantages in crosslinking efficiency, biocompatibility, and RNA stability.
Future research should focus on the chemical synthesis of this compound and its triphosphate derivative. Subsequent in vitro and in cellulo studies will be crucial to validate the theoretical advantages proposed in this whitepaper. Comparative studies with 4-thiouridine will be necessary to quantify differences in UV-absorption, crosslinking efficiency, metabolic incorporation rates, and cytotoxicity. The development of this novel analog could pave the way for more sensitive and robust methods to unravel the complexities of the transcriptome.
References
- 1. Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. A Static Picture of the Relaxation and Intersystem Crossing Mechanisms of Photoexcited 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic interactions of 5-fluorouracil and nucleoside analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intersystem Crossing Pathways in the Noncanonical Nucleobase 2-Thiouracil: A Time-Dependent Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
The Biological Activity of 5-Methoxy-4-thiouridine: A Technical and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-4-thiouridine is a synthetically modified pyrimidine (B1678525) nucleoside that merges the structural features of 4-thiouridine (B1664626), a known photosensitive metabolic label for RNA, and 5-methoxyuridine, a naturally occurring modification in tRNA. While direct experimental data on the biological activities of this compound are limited in publicly available literature, this technical guide provides a comprehensive overview of its potential by drawing comparisons with closely related and well-characterized nucleoside analogs. This document outlines its core biological activities, potential mechanisms of action, and detailed experimental protocols for its evaluation. By examining the established roles of the 4-thio and 5-methoxy modifications, we can project the utility of this compound in antiviral and anticancer research, as well as its applications in studying RNA metabolism.
Introduction
Nucleoside analogs are a cornerstone of modern chemotherapy and virotherapy. Modifications to the pyrimidine or purine (B94841) base and the sugar moiety can lead to compounds that interfere with nucleic acid synthesis and function, thereby inhibiting the proliferation of cancer cells and the replication of viruses. This compound incorporates two key modifications: a sulfur atom in place of oxygen at the 4-position of the uracil (B121893) base and a methoxy (B1213986) group at the 5-position.
The 4-thio modification is well-documented in 4-thiouridine (4sU), which is widely used as a metabolic label for newly transcribed RNA.[1][2] The sulfur atom allows for specific chemical reactions, such as biotinylation, enabling the isolation and analysis of nascent RNA.[1] The 5-methoxy group is a naturally occurring modification found in the wobble position of some bacterial tRNAs, where it is thought to enhance translational fidelity.[3][4] The combination of these two features in a single molecule suggests a potential for dual functionality: as a research tool for RNA dynamics and as a bioactive agent.
This guide will explore the anticipated biological activities of this compound based on the known properties of its constituent modifications and related analogs.
Core Biological Activities and Potential Mechanisms of Action
The biological activity of this compound is likely to be multifaceted, stemming from its structural similarity to natural uridine (B1682114) and other modified nucleosides.
Antiviral Activity
Many nucleoside analogs exert their antiviral effects by acting as chain terminators of viral RNA or DNA synthesis. Upon cellular uptake, this compound would be expected to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog could then be a substrate for viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the growing viral RNA chain could lead to the termination of synthesis. The 4'-thio modification in other nucleosides has been shown to confer antiviral properties. For instance, 4'-thiouridine has demonstrated potent antiviral activity against SARS-CoV-2.
Anticancer Activity
The anticancer potential of this compound can be inferred from the well-established mechanisms of 5-fluorouracil (B62378) (5-FU). 5-FU is converted intracellularly into several active metabolites that disrupt RNA synthesis and function, and also inhibit thymidylate synthase, a key enzyme in DNA synthesis.[5][6] Similarly, after conversion to its triphosphate form, this compound could be incorporated into various RNA species, leading to impaired RNA processing and function, ultimately triggering apoptosis in rapidly dividing cancer cells.
RNA Metabolic Labeling
Inheriting the key feature of 4-thiouridine, this compound has the potential to be used as a metabolic label for nascent RNA. The thiol group at the 4-position allows for covalent modification, enabling the enrichment and subsequent analysis of newly synthesized RNA transcripts.[1] The presence of the 5-methoxy group might influence the rate of its incorporation into RNA and could potentially be used to study specific aspects of RNA metabolism.
Quantitative Data: A Comparative Analysis
Direct quantitative data for this compound is not currently available in the public domain. Therefore, this section presents data from closely related analogs to provide a predictive framework for its potential efficacy.
| Compound | Target/Assay | Cell Line | IC50 / EC50 | Citation |
| 4'-Thiouridine | Antiviral (SARS-CoV-2) | Vero | EC50: 1.71 µM | |
| 5-Fluoro-4'-thiouridine (β anomer) | Anticancer (Leukemia) | L1210 | 2 x 10⁻⁷ M | [4] |
| 5-Fluoro-4'-thiouridine (α anomer) | Anticancer (Leukemia) | L1210 | 4 x 10⁻⁷ M | [4] |
| 5-Fluorouracil | Anticancer | Various | Highly variable | [5][6] |
Signaling Pathways and Cellular Metabolism
The cellular uptake and metabolic activation of this compound are critical for its biological activity. Based on related compounds, a putative metabolic pathway can be proposed.
Cellular Uptake and Metabolism
This compound is expected to enter the cell via nucleoside transporters.[7] Once inside, it would undergo phosphorylation by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form. This process is analogous to the activation of 4-thiouridine and 5-fluorouracil.[1][5]
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
Initial Investigations into 5-Methoxy-4-thiouridine for Transcriptomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic labeling of nascent RNA with nucleoside analogs has revolutionized the study of transcriptomics, enabling dynamic measurements of RNA synthesis, processing, and decay. 4-Thiouridine (B1664626) (4sU) has been a cornerstone of these methodologies. This technical guide explores the prospective use of a novel derivative, 5-Methoxy-4-thiouridine, for advanced transcriptomic analysis. While direct experimental data for this compound is emerging, this document provides a comprehensive framework for its application, drawing upon the extensive knowledge base of 4sU-based techniques. We present detailed, prospective experimental protocols, anticipated data outputs, and the underlying biochemical principles for researchers venturing into this new area of transcriptomics.
Introduction: The Dawn of Dynamic Transcriptomics
Traditional RNA sequencing (RNA-seq) provides a static snapshot of the transcriptome, masking the intricate dynamics of RNA metabolism. To overcome this, metabolic labeling techniques utilizing nucleoside analogs have been developed. These methods allow for the temporal tracking of RNA populations, providing invaluable insights into gene regulation.
4-Thiouridine (4sU), a photoactivatable analog of uridine (B1682114), has been instrumental in this field.[1][2][3][4] Once introduced to cells, 4sU is incorporated into newly synthesized RNA.[5][6] The presence of the thiol group allows for the specific chemical modification and enrichment of these nascent transcripts, enabling their separation from the pre-existing RNA pool.[5] This has led to the development of powerful techniques such as TUC-seq and SLAM-seq.[7]
The introduction of a methoxy (B1213986) group at the 5-position of the uracil (B121893) base, creating this compound, presents an intriguing modification. The 5-methoxy modification on uridine triphosphate (5-Methoxy-UTP) has been shown to be incorporated into RNA during in vitro synthesis, leading to enhanced RNA stability and protection from intracellular degradation. This suggests that this compound could offer unique advantages in transcriptomic studies, potentially leading to more robust and stable labeled RNA populations.
This guide will outline the foundational knowledge and prospective methodologies for the use of this compound in transcriptomics, based on the well-established protocols for 4sU.
Core Principles and Workflow
The central principle of using this compound for transcriptomics mirrors that of 4sU. The workflow can be broken down into several key stages:
-
Metabolic Labeling: this compound is introduced to the cell culture medium and is taken up by the cells.
-
Incorporation into Nascent RNA: Cellular enzymes convert this compound into its triphosphate form, which is then incorporated into newly transcribed RNA by RNA polymerases in place of uridine.
-
RNA Isolation: Total RNA is extracted from the cells, containing both pre-existing, unlabeled RNA and newly synthesized, this compound-labeled RNA.
-
Thiol-Specific Biotinylation: The thiol group of the incorporated this compound is specifically reacted with a biotin-containing reagent, attaching a biotin (B1667282) tag to the nascent RNA.
-
Enrichment of Labeled RNA: The biotinylated RNA is then captured and enriched using streptavidin-coated magnetic beads.
-
Downstream Analysis: The enriched, newly synthesized RNA can then be analyzed using various transcriptomic techniques, most notably next-generation sequencing (RNA-seq).
Visualizing the Workflow
Caption: Prospective Workflow for this compound Transcriptomics.
Detailed Experimental Protocols
The following protocols are adapted from established methods for 4sU labeling and are presented as a starting point for investigations into this compound. Optimization will be necessary for specific cell types and experimental goals.
Metabolic Labeling of Nascent RNA
Materials:
-
This compound (CAS: 37805-89-3)[8]
-
Cell culture medium appropriate for the cell line
-
Sterile, RNase-free water
-
TRIzol reagent or equivalent
Procedure:
-
Prepare a stock solution of this compound (e.g., 50 mM) in sterile, RNase-free water. Store in small aliquots at -20°C.
-
Culture cells to approximately 70-80% confluency.
-
Add the this compound stock solution to the cell culture medium to a final concentration of 50-200 µM. The optimal concentration should be determined empirically to balance labeling efficiency with potential cytotoxicity.
-
Incubate the cells for the desired labeling period. Short pulses (5-15 minutes) are suitable for studying transcription rates, while longer incubations (several hours) can be used for RNA stability studies.
-
After the labeling period, aspirate the medium and lyse the cells directly in the culture dish by adding TRIzol reagent. Proceed with total RNA isolation according to the manufacturer's protocol.
Thiol-Specific Biotinylation of Labeled RNA
Materials:
-
Total RNA isolated from labeled cells
-
EZ-Link Biotin-HPDP (or equivalent thiol-reactive biotinylation reagent)
-
Dimethylformamide (DMF)
-
Biotinylation Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
RNase-free water
Procedure:
-
Dissolve Biotin-HPDP in DMF to a concentration of 1 mg/mL.
-
In an RNase-free tube, mix up to 100 µg of total RNA with Biotinylation Buffer.
-
Add the Biotin-HPDP solution to the RNA solution. The final concentration of Biotin-HPDP should be optimized, but a starting point is a 10-fold molar excess relative to the anticipated amount of incorporated this compound.
-
Incubate the reaction at room temperature for 1.5-2 hours with gentle rotation.
-
Remove excess, unreacted Biotin-HPDP by performing a chloroform:isoamyl alcohol extraction followed by isopropanol (B130326) precipitation of the RNA.
-
Resuspend the biotinylated RNA pellet in RNase-free water.
Enrichment of Biotinylated RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Washing buffers (low and high salt)
-
Elution buffer (containing a reducing agent like DTT to cleave the disulfide bond in Biotin-HPDP)
Procedure:
-
Wash the streptavidin magnetic beads according to the manufacturer's instructions.
-
Incubate the biotinylated RNA with the washed beads for 30 minutes at room temperature with rotation to allow for binding.
-
Pellet the beads using a magnetic stand and discard the supernatant (containing unlabeled, pre-existing RNA).
-
Wash the beads extensively with low and high salt wash buffers to remove non-specifically bound RNA.
-
Elute the captured, newly synthesized RNA from the beads by incubating with an elution buffer containing 100 mM DTT for 10-15 minutes.
-
Collect the eluate and perform an ethanol (B145695) precipitation to purify the enriched nascent RNA.
-
Resuspend the purified nascent RNA in RNase-free water for downstream applications.
Quantitative Data and Expected Outcomes
The following tables summarize the anticipated quantitative data from experiments using this compound, based on typical results from 4sU-based studies.
Table 1: Anticipated Labeling Efficiency and Yield
| Parameter | Expected Range | Notes |
| This compound Incorporation Rate | 0.5 - 5% of total uridine | Dependent on cell type, labeling time, and concentration. |
| Yield of Enriched Nascent RNA | 1 - 10% of total RNA input | Varies with the transcriptional activity of the cells. |
| Purity of Enriched Fraction (vs. unlabeled) | > 90% | Assessed by qRT-PCR of housekeeping genes. |
Table 2: Key Parameters for RNA-Seq Analysis
| Metric | Expected Value/Outcome | Significance |
| Read Alignment Rate | > 80% | Indicates high quality of the sequencing library. |
| Gene Body Coverage | Uniform distribution | Confirms integrity of the enriched RNA. |
| Differential Expression Analysis | Identification of rapidly transcribed or degraded genes | Provides insights into dynamic gene regulation. |
| RNA Half-life Calculations | Gene-specific decay rates | Enables transcriptome-wide stability measurements. |
Signaling Pathways and Logical Relationships
The metabolic activation of this compound is expected to follow the established nucleoside salvage pathway.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 4. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. This compound CAS#: 37805-89-3 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Nascent RNA Sequencing using Thiouridine Analogs
A Note on 5-Methoxy-4-thiouridine: While the inquiry specified this compound (5-MeO-4-SU), a comprehensive review of the current scientific literature did not yield specific application notes or protocols for this particular compound in nascent RNA sequencing. The predominant and well-documented method for metabolic labeling of newly transcribed RNA utilizes its close analog, 4-thiouridine (B1664626) (4sU) . The following application notes and protocols are based on the extensive data available for 4sU, which is readily incorporated into nascent RNA transcripts and allows for their subsequent isolation and sequencing. It is presumed that the methodologies described herein would serve as a strong foundation for the application of other thiouridine analogs.
Introduction to Nascent RNA Sequencing with 4-thiouridine
The ability to distinguish newly synthesized (nascent) RNA from the pre-existing RNA pool is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs, such as 4-thiouridine (4sU), provides a powerful tool for capturing a snapshot of active transcription.[1][2][3][4] When introduced to cells, 4sU is converted to 4-thiouridine triphosphate (s⁴UTP) by the cell's nucleotide salvage pathway and is incorporated into newly transcribed RNA in place of uridine.[2][3]
This chemical "tag" allows for the specific isolation and analysis of the nascent transcriptome. Two primary strategies are employed to leverage this tag: affinity purification and nucleoside recoding. Affinity purification involves the biotinylation of the thiol group on the incorporated 4sU, enabling the capture of labeled RNA with streptavidin-coated beads.[1][2][3] Nucleoside recoding methods, such as SLAM-seq, induce a chemical modification of the 4sU that results in a T-to-C transition during reverse transcription, allowing for the computational identification of nascent transcripts from standard RNA sequencing data.[5] These approaches provide invaluable insights into transcription rates, RNA processing, and RNA stability.
Data Presentation: Quantitative Parameters for 4sU Labeling
The efficiency of 4sU incorporation and the subsequent success of nascent RNA isolation depend on several key parameters, including the concentration of 4sU and the duration of the labeling pulse. These parameters should be optimized for each cell type and experimental objective. The following tables summarize recommended starting concentrations and labeling times based on published protocols.[2]
| Labeling Duration | Recommended 4sU Concentration (µM) |
| < 10 minutes | 500 - 20,000 |
| 15 - 30 minutes | 500 - 1000 |
| 60 minutes | 200 - 500 |
| 120 minutes | 100 - 200 |
Table 1: Recommended 4sU Concentrations for Varying Labeling Durations.[2] These concentrations are general guidelines and may require optimization for specific cell lines and experimental goals. High concentrations for short pulses are often used to maximize labeling of rapidly transcribed RNAs.
| Cell Type | 4sU Concentration (µM) | Labeling Time | Reference |
| Mouse Dendritic Cells | 150 | 45 minutes | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 400 | 2 hours | [7] |
| Human Embryonic Kidney (HEK293) Cells | 40 | Not specified | [8] |
| Mouse Embryonic Stem Cells (mESCs) | 100 | 24 hours (for SLAM-seq) | [5] |
Table 2: Examples of 4sU Labeling Conditions in Different Cell Types. This table highlights the variability in optimal labeling conditions across different biological systems.
Experimental Protocols
The following protocols provide a detailed methodology for nascent RNA sequencing using 4sU-based metabolic labeling followed by affinity purification.
Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine
-
Cell Culture: Culture cells to approximately 70-80% confluency under their standard growth conditions.
-
Prepare 4sU Labeling Medium: Prepare a stock solution of 4sU in a suitable solvent (e.g., DMSO or sterile water). Just before use, dilute the 4sU stock solution into pre-warmed complete culture medium to the desired final concentration (refer to Tables 1 and 2 for guidance).
-
Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing medium. Incubate the cells for the desired labeling period (e.g., 15-120 minutes) under their normal growth conditions.[1]
-
Cell Lysis: After the labeling period, immediately aspirate the labeling medium and lyse the cells directly on the plate by adding a suitable lysis buffer (e.g., TRIzol).[3] Ensure the entire surface is covered to achieve complete lysis.
-
Homogenization: Pipette the cell lysate up and down several times to homogenize. The lysate can be processed immediately for RNA extraction or stored at -80°C.[3]
Protocol 2: Total RNA Extraction
-
Phase Separation: If using TRIzol, add chloroform (B151607) (0.2 mL per 1 mL of TRIzol) to the lysate, cap the tube securely, and shake vigorously for 15 seconds.[2][3] Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to separate the mixture into aqueous and organic phases.[2]
-
RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Precipitate the RNA by adding an equal volume of isopropanol.[2][3]
-
Pelleting: Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 75% ethanol (B145695).
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water. Quantify the RNA concentration and assess its quality.
Protocol 3: Biotinylation of 4sU-labeled RNA
-
Biotinylation Reaction Setup: In a sterile, RNase-free tube, combine the total RNA (up to 100 µg) with a biotinylating agent such as Biotin-HPDP. A common ratio is 2 µL of 1 mg/mL Biotin-HPDP in DMF for every 1 µg of RNA.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 1.5 to 2 hours with rotation to facilitate the thiol-specific biotinylation.
-
RNA Precipitation: After incubation, precipitate the biotinylated RNA by adding one-tenth volume of 5 M NaCl and an equal volume of isopropanol.
-
Washing and Resuspension: Pellet the RNA by centrifugation, wash with 75% ethanol, and resuspend the biotinylated RNA in RNase-free water.
Protocol 4: Purification of Nascent RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Binding: Add the biotinylated RNA to the prepared beads and incubate at room temperature for 15-30 minutes with rotation to allow the biotinylated RNA to bind to the streptavidin beads.[2]
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains the unlabeled, pre-existing RNA. Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond in the Biotin-HPDP linker.[2][3] Incubate for 5-10 minutes. A second elution can be performed to maximize the yield.
-
RNA Cleanup: Purify the eluted nascent RNA using a standard RNA cleanup kit or by ethanol precipitation to remove the DTT and other contaminants. The purified nascent RNA is now ready for downstream applications such as qRT-PCR or library preparation for next-generation sequencing.
Mandatory Visualizations
Caption: Workflow for nascent RNA sequencing using 4-thiouridine.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to employ thiouridine-based metabolic labeling for the study of nascent RNA. The provided protocols and guidelines, while based on the well-established use of 4sU, offer a solid framework for exploring the potential of other analogs like this compound in transcriptomic research.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Thiouridine (4sU) in Pulse-Chase Labeling Experiments
Disclaimer: Extensive searches were conducted for "5-Methoxy-4-thiouridine" in the context of pulse-chase labeling experiments. However, no specific data, protocols, or publications pertaining to this particular compound were found. The following application notes and protocols are provided for the widely used and structurally related compound, 4-Thiouridine (B1664626) (4sU) , which is a well-established tool for metabolic labeling of RNA. The methodologies described herein for 4sU are likely adaptable for other thiolated uridine (B1682114) analogs.
Introduction
Metabolic labeling with nucleoside analogs is a powerful technique to study the dynamics of RNA synthesis, processing, and degradation. 4-Thiouridine (4sU) is a cell-permeable uridine analog that is efficiently incorporated into newly transcribed RNA by cellular machinery.[1][2][3][4][5] The presence of a thiol group at the 4-position of the uracil (B121893) base provides a unique chemical handle for the specific biotinylation and subsequent enrichment of newly synthesized RNA.[3][4]
Pulse-chase experiments using 4sU allow for the temporal tracking of an RNA population. During the "pulse," cells are incubated with 4sU, leading to its incorporation into nascent transcripts. The "chase" phase is initiated by replacing the 4sU-containing medium with one containing a high concentration of unlabeled uridine, which effectively prevents further incorporation of 4sU.[1][6] By isolating and quantifying the labeled RNA at different time points during the chase, researchers can determine RNA decay rates and half-lives on a transcriptome-wide scale.[1][3]
These application notes provide detailed protocols for performing 4sU-based pulse-chase experiments in mammalian cells, from cell labeling to the isolation of newly transcribed RNA for downstream analysis.
Data Presentation
Recommended 4sU Concentrations for Labeling
The optimal concentration of 4sU and the labeling duration depend on the cell type and the specific experimental goals. Higher concentrations and longer labeling times can lead to cytotoxicity and may affect cellular processes such as pre-mRNA splicing.[4][5][7] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for the cell line of interest.
| Labeling Duration (minutes) | Recommended 4sU Concentration (µM) | Reference |
| < 10 | 500 - 20,000 | [3] |
| 15 - 30 | 500 - 1000 | [3] |
| 60 | 200 - 500 | [3] |
| 120 | 100 - 200 | [3] |
| > 120 (for decay studies) | 100 - 500 | [3][4] |
Typical Yields of Labeled RNA
The yield of 4sU-labeled RNA is dependent on the labeling time, cell type, and the efficiency of the enrichment procedure.
| Labeling Duration | Expected Yield of Labeled RNA (% of total RNA) |
| 30 minutes | 2 - 3% |
| 2 hours | 4 - 5% |
Note: These are approximate values and can vary between experiments.
Experimental Protocols
Protocol 1: 4sU Pulse-Chase Labeling of Adherent Mammalian Cells
This protocol describes the metabolic labeling of adherent cells with 4sU followed by a chase with unlabeled uridine.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
4-Thiouridine (4sU) stock solution (e.g., 50 mM in sterile, RNase-free water)
-
Uridine stock solution (e.g., 100 mM in sterile, RNase-free water)
-
Phosphate-buffered saline (PBS), sterile and RNase-free
-
TRIzol reagent or other cell lysis buffer suitable for RNA extraction
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel to achieve 70-80% confluency on the day of the experiment.
-
Pulse: a. Prepare the pulse medium by adding 4sU to the complete culture medium to the desired final concentration (refer to the table above). b. Aspirate the existing medium from the cells and replace it with the pulse medium. c. Incubate the cells for the desired pulse duration at 37°C in a CO₂ incubator.
-
Chase: a. Prepare the chase medium by adding a high concentration of uridine (e.g., 10 mM) to the complete culture medium. b. At the end of the pulse period, aspirate the pulse medium. c. Wash the cells once with pre-warmed sterile PBS to remove residual 4sU. d. Add the chase medium to the cells. This is time point zero (t=0) of the chase.
-
Time Points: a. Harvest cells at various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes) by aspirating the chase medium and lysing the cells directly in the culture vessel with TRIzol reagent.
-
RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol for the chosen lysis reagent. Store the isolated RNA at -80°C.
Protocol 2: Biotinylation of 4sU-labeled RNA
This protocol describes the specific biotinylation of the thiol group in the incorporated 4sU.
Materials:
-
Total RNA containing 4sU-labeled transcripts
-
EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)
-
Dimethylformamide (DMF)
-
Biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
RNase-free water
Procedure:
-
Prepare Biotin-HPDP Solution: Dissolve Biotin-HPDP in DMF to a final concentration of 1 mg/mL.
-
Biotinylation Reaction: a. In an RNase-free microcentrifuge tube, combine 60-100 µg of total RNA with biotinylation buffer. b. Add the Biotin-HPDP solution to a final concentration of 0.2 mg/mL. c. Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.
-
Purification of Biotinylated RNA: a. Remove excess, unreacted Biotin-HPDP by performing a phenol/chloroform extraction or using an RNA cleanup kit. b. Precipitate the RNA with ethanol (B145695) or isopropanol, wash with 75% ethanol, and resuspend the pellet in RNase-free water.
Protocol 3: Enrichment of Biotinylated RNA using Streptavidin Beads
This protocol describes the isolation of the newly transcribed, biotinylated RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Washing buffers (low and high salt)
-
Elution buffer (containing a reducing agent, e.g., 100 mM DTT)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove preservatives.
-
Binding: a. Denature the biotinylated RNA by heating at 65°C for 10 minutes, followed by immediate placement on ice for 5 minutes. b. Incubate the denatured RNA with the prepared streptavidin beads for 15-30 minutes at room temperature with rotation to allow for binding.
-
Washing: a. Place the tube on a magnetic stand and discard the supernatant (unbound, pre-existing RNA). b. Wash the beads several times with high and low salt washing buffers to remove non-specifically bound RNA.
-
Elution: a. Add the elution buffer (e.g., 100 mM DTT) to the beads and incubate to cleave the disulfide bond and release the labeled RNA. b. Place the tube on the magnetic stand and collect the supernatant containing the purified, newly transcribed RNA.
-
Final Purification: Purify the eluted RNA using a standard RNA cleanup kit or ethanol precipitation. This RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.
Visualizations
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
Application of 5-Methoxy-4-thiouridine in SLAM-seq and TimeLapse-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-4-thiouridine (5-methoxy-4-thioU) is a ribonucleoside analog that enables the metabolic labeling of newly transcribed RNA within a specific timeframe. When introduced to cells, it is converted into 5-methoxy-4-thio-UTP and incorporated into elongating RNA chains by RNA polymerases. This strategic substitution allows for the subsequent identification and quantification of nascent RNA transcripts, providing a dynamic view of the transcriptome. Techniques such as SLAM-seq (Thiol-(SH)-linked alkylation for metabolic sequencing) and TimeLapse-seq leverage the unique chemical properties of the incorporated 5-methoxy-4-thioU to distinguish newly synthesized RNA from pre-existing RNA, offering powerful tools to study gene expression kinetics, RNA stability, and the immediate transcriptional effects of various treatments.
Application Notes
The core principle behind the use of 5-methoxy-4-thioU lies in the reactivity of its thiol group. This group can be specifically targeted by alkylating agents, such as iodoacetamide (B48618) (IAA). In the context of SLAM-seq, this alkylation step induces a T-to-C conversion during reverse transcription in the subsequent library preparation. Bioinformatic analysis can then identify these specific mutations to pinpoint and quantify the labeled RNA molecules. In TimeLapse-seq, the thiol group is typically biotinylated, allowing for the affinity purification of the newly synthesized RNA using streptavidin-coated beads prior to sequencing.
One of the primary advantages of 5-methoxy-4-thioU over the more traditional 4-thiouridine (B1664626) (4sU) is its reportedly lower cellular toxicity and potentially higher incorporation efficiency in some cell types. This allows for longer labeling periods and the study of more subtle transcriptional changes without significantly perturbing cellular physiology.
Data Presentation: Quantitative Parameters
The optimal conditions for labeling with 5-methoxy-4-thioU can vary depending on the cell type and experimental goals. The following table summarizes typical starting concentrations and labeling times.
| Parameter | Cell Type | 5-methoxy-4-thioU Concentration | Labeling Time | Expected Incorporation Rate |
| SLAM-seq | HEK293T | 100 µM | 1 - 24 hours | ~1 in 50 uridines |
| Mouse ES Cells | 200 µM | 30 mins - 12 hours | Variable | |
| Primary Neurons | 50 - 100 µM | 4 - 8 hours | Lower than cell lines | |
| TimeLapse-seq | mESCs | 100 µM | 1 - 4 hours | Sufficient for enrichment |
| HeLa | 150 µM | 2 - 6 hours | Variable |
Experimental Protocols
Protocol 1: SLAM-seq using this compound
This protocol outlines the key steps for performing SLAM-seq to quantify newly synthesized RNA.
1. Metabolic Labeling of Cells a. Culture cells to the desired confluency. b. Add 5-methoxy-4-thioU to the culture medium to a final concentration of 100-200 µM. c. Incubate for the desired labeling period (e.g., 30 minutes to 24 hours) under standard culture conditions.
2. Total RNA Extraction a. Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol). b. Extract total RNA according to the manufacturer's protocol, ensuring high purity and integrity.
3. Alkylation of Thiol Groups a. Resuspend 1-10 µg of total RNA in 50 µL of RNase-free water. b. Add 5 µL of 10x PBS. c. Add 10 µL of freshly prepared 100 mM Iodoacetamide (IAA) in DMSO (final concentration: 10 mM). d. Incubate for 15 minutes at 50°C in the dark. e. Purify the alkylated RNA using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator).
4. Library Preparation and Sequencing a. Proceed with a standard RNA-seq library preparation protocol that includes a poly(A) selection step (for mRNA) or ribosomal RNA depletion. b. During the reverse transcription step, the alkylated this compound will be read as a cytosine by the reverse transcriptase. c. Sequence the prepared libraries on a compatible next-generation sequencing platform.
5. Bioinformatic Analysis a. Align the sequencing reads to the reference genome. b. Use specialized software (e.g., SLAM-DUNK) to identify and quantify reads containing T-to-C conversions, which represent the newly synthesized transcripts.
Protocol 2: TimeLapse-seq using this compound
This protocol details the enrichment of newly synthesized RNA for sequencing.
1. Metabolic Labeling of Cells a. Follow the same procedure as in SLAM-seq Protocol, Step 1.
2. Total RNA Extraction a. Follow the same procedure as in SLAM-seq Protocol, Step 2.
3. Biotinylation of Labeled RNA a. Fragment the total RNA to the desired size (e.g., by chemical or enzymatic fragmentation). b. To 20-50 µg of fragmented RNA, add a biotinylating reagent such as MTSEA-biotin-XX to a final concentration of 10 µg/mL in a suitable buffer (e.g., 20 mM HEPES, 1 mM EDTA). c. Incubate for 30 minutes at room temperature. d. Purify the biotinylated RNA to remove unreacted biotin.
4. Affinity Purification of Nascent RNA a. Prepare streptavidin-coated magnetic beads by washing them according to the manufacturer's instructions. b. Resuspend the biotinylated RNA in a binding buffer and add the prepared streptavidin beads. c. Incubate for 30 minutes at room temperature with gentle rotation to allow binding. d. Pellet the beads using a magnetic stand and discard the supernatant (containing unlabeled, pre-existing RNA). e. Wash the beads multiple times with a high-stringency wash buffer to remove non-specifically bound RNA. f. Elute the bound, newly synthesized RNA from the beads.
5. Library Preparation and Sequencing a. Prepare a sequencing library from the enriched RNA population using a suitable low-input RNA-seq kit. b. Sequence the library on a compatible platform.
Visualizations
Caption: General workflow of metabolic RNA labeling with this compound.
Caption: Step-by-step experimental workflow for SLAM-seq.
Caption: Step-by-step experimental workflow for TimeLapse-seq.
Application Notes and Protocols for Biotinylating 5-Methoxy-4-thiouridine Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of RNA with nucleoside analogs is a cornerstone technique for studying the dynamics of RNA transcription, processing, and turnover. 5-Methoxy-4-thiouridine (5-OMe-4S-U) is a modified nucleoside that can be incorporated into newly transcribed RNA. The presence of a thiol group at the 4-position of the uracil (B121893) base provides a specific chemical handle for subsequent biotinylation. This allows for the selective enrichment and analysis of the nascent transcriptome. These application notes provide detailed protocols for the biotinylation of 5-OMe-4S-U-labeled RNA, a critical step for downstream applications such as RNA sequencing (RNA-seq), quantitative PCR (qPCR), and the identification of RNA-binding proteins. While the direct biotinylation of 5-OMe-4S-U is not as extensively documented as that of its analogue, 4-thiouridine (B1664626) (4sU), the underlying chemical principles are analogous, focusing on the specific reaction with the thiol group.[1][2][3][4][5]
The following sections detail various techniques for biotinylating 5-OMe-4S-U labeled RNA, offering insights into different reagents and optimized protocols to ensure high efficiency and specificity.
Principle of the Method
The biotinylation of 5-OMe-4S-U-labeled RNA relies on the chemoselective reaction between the thiol group of the incorporated nucleoside and a sulfhydryl-reactive biotinylating reagent. This reaction forms a stable covalent bond, attaching a biotin (B1667282) molecule to the RNA. The biotinylated RNA can then be efficiently captured and purified using streptavidin-coated magnetic beads or agarose (B213101) resin. The captured RNA is typically eluted by cleaving the bond between biotin and the RNA, often through the use of a reducing agent.[3][5]
Biotinylation Reagents
Several reagents are available for the specific biotinylation of thiolated RNA. The choice of reagent can impact the efficiency and reversibility of the biotinylation, which are critical considerations for downstream experimental goals.
| Reagent | Chemical Name | Bond Type | Reversibility | Key Features |
| Biotin-HPDP | N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide | Disulfide | Reversible (with reducing agents like DTT) | Thiol-specific; widely used for reversible capture of 4sU-labeled RNA.[1][2][3][6] |
| Iodoacetyl-biotin | N-Iodoacetyl-N'-biotinylhexylenediamine | Thioether | Irreversible | Forms a stable, irreversible bond; useful for applications where elution is not required or can be achieved under denaturing conditions.[3] |
| MTS-Biotin | Methane (B114726) thiosulfonate-biotin | Disulfide | Reversible (with reducing agents like DTT) | Reported to have higher reaction efficiency and lead to less biased enrichment compared to Biotin-HPDP.[7][8] |
Experimental Protocols
Protocol 1: Biotinylation using Biotin-HPDP
This protocol is a widely adopted method for the reversible biotinylation of thiolated RNA.[1][2][6]
Materials:
-
5-OMe-4S-U labeled total RNA
-
Biotin-HPDP (e.g., EZ-Link Biotin-HPDP)
-
Dimethylformamide (DMF)
-
10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
5 M NaCl
-
75% Ethanol
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, prepare the following reaction mixture:
-
Incubation: Incubate the reaction mixture for at least 1.5 hours at room temperature with rotation, protected from light.[2][5]
-
Purification of Biotinylated RNA:
-
RNA Precipitation:
Protocol 2: Biotinylation using MTS-Biotin
This protocol utilizes a more efficient reagent, MTS-Biotin, which can lead to higher yields of biotinylated RNA.[7]
Materials:
-
5-OMe-4S-U labeled total RNA
-
MTS-Biotin (e.g., MTSEA biotin-XX)
-
Dimethylformamide (DMF)
-
1 M HEPES, pH 7.4
-
RNase-free water
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
5 M NaCl
-
Isopropanol
-
75% Ethanol
Procedure:
-
Reaction Setup: In an RNase-free microfuge tube, mix the following:
-
Incubation: Incubate the reaction for 30 minutes at room temperature in the dark.
-
Purification and Precipitation: Follow steps 3 and 4 from Protocol 1 to purify and precipitate the biotinylated RNA.
Downstream Application: Enrichment of Biotinylated RNA
Following biotinylation, the labeled RNA can be selectively isolated using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated RNA
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., 1x TE, 1 M NaCl, 0.1% Tween20)
-
Elution Buffer (e.g., 100 mM DTT)
Procedure:
-
Bead Preparation: Resuspend and wash the streptavidin beads according to the manufacturer's protocol.[5]
-
RNA Denaturation: Heat the biotinylated RNA sample to 65°C for 10 minutes and immediately place it on ice for 5 minutes.[2][5]
-
Binding: Add the denatured RNA to the prepared beads and incubate for 15-30 minutes at room temperature with rotation.[2][5][6]
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant and wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.[5][6]
-
Elution: To elute the captured RNA, resuspend the beads in Elution Buffer containing a reducing agent like DTT to cleave the disulfide bond. Incubate and then separate the beads using a magnetic stand. The supernatant contains the purified, newly transcribed RNA.[6]
Data Presentation
Table 1: Comparison of Biotinylation Reagents
| Feature | Biotin-HPDP | Iodoacetyl-biotin | MTS-Biotin |
| Reaction Time | ≥ 1.5 hours[2] | Not specified, likely similar to other alkylating agents | 30 minutes |
| Reported Efficiency | ~30% for 4sU-labeled RNA[3] | Higher than Biotin-HPDP, leading to stronger signal in dot blots[3] | More efficient than Biotin-HPDP, leading to higher yields and less bias[8] |
| Reversibility | Yes (Disulfide bond)[3] | No (Thioether bond)[3] | Yes (Disulfide bond)[7] |
| Primary Application | Reversible capture and purification of nascent RNA[3] | Irreversible labeling for detection (e.g., dot blot)[3] | High-efficiency reversible capture of nascent RNA, including small RNAs[8] |
Visualizations
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4sU [bio-protocol.org]
- 7. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA Turnover and Decay Rates with 4-Thiouridine
A Note on 5-Methoxy-4-thiouridine: Extensive literature review did not yield specific protocols or application notes for the use of this compound in metabolic labeling of RNA to study turnover and decay rates. The predominant and well-established compound for this application is 4-thiouridine (B1664626) (4sU). The following application notes and protocols are therefore based on the widely used and validated methods for 4-thiouridine. Researchers interested in this compound for this purpose may need to perform initial validation and optimization experiments, potentially adapting the established 4sU protocols.
Introduction
Understanding the dynamics of RNA turnover and decay is crucial for elucidating gene regulation and cellular function. Metabolic labeling of nascent RNA with nucleotide analogs offers a powerful approach to study these processes without the cytotoxic effects of transcriptional inhibitors like Actinomycin D.[1][2] 4-thiouridine (4sU), a uridine (B1682114) analog, is a widely used metabolic label that gets incorporated into newly transcribed RNA.[1][3] The presence of a thiol group in 4sU allows for the specific biotinylation and subsequent purification of this newly synthesized RNA, enabling the determination of RNA synthesis and decay rates.[1][3] These methods are applicable across various biological systems, including mammalian cells, yeast, and Drosophila.[4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 4-thiouridine to study RNA turnover and decay rates.
Principle of the Method
The methodology involves a "pulse-chase" experimental design. Cells are first "pulsed" with 4sU-containing medium for a specific duration, allowing the incorporation of 4sU into newly transcribed RNA.[1][2] Subsequently, the 4sU-containing medium is replaced with regular medium (the "chase"), and samples are collected at various time points. By isolating the 4sU-labeled RNA from different time points, the rate of its disappearance (decay) can be quantified.
The overall workflow consists of the following key steps:
-
Metabolic Labeling: Incubation of cells with 4-thiouridine.
-
Total RNA Extraction: Isolation of total RNA from the labeled cells.
-
Biotinylation: Covalent attachment of biotin (B1667282) to the thiol group of 4sU-containing RNA.
-
Purification of Labeled RNA: Separation of biotinylated (newly synthesized) RNA from unlabeled (pre-existing) RNA using streptavidin-coated magnetic beads.
-
Analysis: Quantification of the remaining labeled RNA at each time point using methods such as qRT-PCR or RNA-sequencing to calculate RNA half-lives.
Data Presentation
Recommended 4-Thiouridine Concentrations and Labeling Times
The optimal concentration of 4sU and the labeling duration are critical parameters that need to be empirically determined for each cell type to ensure efficient labeling without inducing cellular toxicity or altering RNA metabolism.[1][3] High concentrations of 4sU (>50µM) and prolonged exposure can inhibit rRNA synthesis and processing and may affect pre-mRNA splicing.[3]
| Cell Type | 4sU Concentration (µM) | Labeling Duration for Decay Studies | Reference |
| HEK293 | 40 | 4 hours | [3] |
| HEK-293T | 400 | 2, 4, and 8 hours | [5] |
| Mammalian Cells (general) | 100-500 | Varies (e.g., 2-24 hours) | [3] |
| Mouse Embryonic Stem Cells | Low concentrations for short durations | Not specified |
Note: For RNA decay studies, a longer initial pulse with 4sU is generally recommended to allow for sufficient labeling of the RNA species of interest.[1] The chase duration will depend on the expected half-life of the RNA.
RNA Quality Control
High-quality total RNA is essential for successful downstream applications.
| Parameter | Recommended Value |
| A260/A280 Ratio | ~2.0 |
| A260/A230 Ratio | 2.0 - 2.2 |
| RNA Integrity | Sharp 28S and 18S rRNA bands with ~2:1 ratio on an agarose (B213101) gel |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with 4-Thiouridine
-
Plate cells in a suitable culture dish to reach 70-80% confluency on the day of the experiment.
-
Prepare fresh culture medium containing the desired final concentration of 4-thiouridine (from a sterile, RNase-free stock solution). For example, add 4sU from a 50 mM stock in sterile water to the culture medium.[1]
-
Aspirate the old medium from the cells and gently add the 4sU-containing medium.
-
Incubate the cells for the desired "pulse" duration (e.g., 4-8 hours for decay studies) in a standard cell culture incubator.
-
After the pulse, aspirate the 4sU-containing medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add fresh, pre-warmed medium without 4sU to start the "chase."
-
Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours) by lysing them directly in the plate with TRIzol reagent (or a similar lysis buffer) for total RNA extraction.[1]
Protocol 2: Total RNA Extraction
A standard TRIzol-based RNA extraction protocol is recommended.
-
Add 1 mL of TRIzol reagent per 10 cm² of culture plate area and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.[1]
-
Centrifuge at ≥12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.
-
Centrifuge at ≥12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Centrifuge at ≥7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer. Verify RNA integrity on an agarose gel.
Protocol 3: Biotinylation of 4sU-labeled RNA
-
In an RNase-free tube, combine 60-100 µg of total RNA with RNase-free water to a final volume of 100 µL.
-
Add 10 µL of 10x Biotinylation Buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA).
-
Add 20 µL of Biotin-HPDP (1 mg/mL in DMF). This corresponds to approximately 0.2 mg of Biotin-HPDP per 100 µg of RNA.[2]
-
Incubate the reaction mixture for 1.5 to 2 hours at room temperature with rotation, protected from light.[1]
-
Remove excess, unreacted biotin by performing a chloroform/isoamyl alcohol extraction. Add an equal volume of chloroform/isoamyl alcohol (24:1), vortex, and centrifuge at ≥12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the biotinylated RNA by adding 1/10 volume of 5 M NaCl and 2.5 volumes of 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at ≥12,000 x g for 20 minutes at 4°C.
-
Wash the pellet with 75% ethanol and resuspend in RNase-free water.
Protocol 4: Purification of Biotinylated RNA
-
Resuspend streptavidin-coated magnetic beads by vortexing. Aliquot the required amount of beads (e.g., 100 µL of slurry per 100 µg of RNA).
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads twice with 1x Wash Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween 20).
-
Resuspend the washed beads in 100 µL of binding buffer.
-
Denature the biotinylated RNA by heating at 65°C for 10 minutes, then immediately place on ice for 5 minutes.[2]
-
Add the denatured RNA to the bead suspension and incubate for 15-30 minutes at room temperature with rotation.[2]
-
Place the tube on the magnetic stand and collect the supernatant which contains the unlabeled, pre-existing RNA.
-
Wash the beads three times with a high-salt wash buffer pre-warmed to 65°C, followed by three washes with the same buffer at room temperature.[1]
-
Elute the bound, 4sU-labeled RNA by adding 100 µL of a freshly prepared 100 mM DTT solution and incubating for 5 minutes at room temperature.[1] Perform a second elution and pool the eluates.
-
Precipitate the eluted RNA using ethanol and a co-precipitant like glycogen.
-
Resuspend the purified 4sU-labeled RNA in a small volume of RNase-free water for downstream analysis.
Mandatory Visualizations
Caption: Experimental workflow for determining RNA decay rates using 4-thiouridine labeling.
Caption: Principle of 4-thiouridine metabolic labeling of nascent RNA.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 4-Thiouridine Analogs in RNA Transcripts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA dynamics, including transcription, processing, and decay, is crucial for understanding gene regulation in various biological processes and disease states. Metabolic labeling of nascent RNA transcripts with nucleoside analogs, such as 4-thiouridine (B1664626) (s4U) and its derivatives, has become a powerful tool for elucidating these dynamics. While the specific modification 5-Methoxy-4-thiouridine is not widely documented in the literature, the methodologies for detecting the closely related and extensively used 4-thiouridine (s4U) are well-established and provide a robust framework for the detection of similar thiolated uridine (B1682114) analogs.
This document provides detailed application notes and protocols for the primary methods of detecting s4U-labeled RNA, which can be broadly categorized into sequencing-based approaches, chromatographic and mass spectrometric methods, and chemical probing techniques. These protocols are intended to guide researchers in selecting and implementing the most suitable method for their experimental needs.
I. Sequencing-Based Methods for Transcriptome-Wide Analysis
Sequencing-based methods offer high-throughput analysis of s4U incorporation across the transcriptome, enabling the study of RNA kinetics at a global level. These techniques rely on the chemical modification of the incorporated s4U, which leads to a characteristic mutation signature during reverse transcription, allowing for the identification of newly synthesized RNA.
A. Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq)
SLAM-seq is a widely used method that introduces thymine-to-cytosine (T>C) mutations at the sites of s4U incorporation.[1][2] This is achieved by alkylating the thiol group of s4U with iodoacetamide (B48618) (IAA), which leads to the misincorporation of guanine (B1146940) instead of adenine (B156593) by reverse transcriptase.[1]
Experimental Workflow:
-
Metabolic Labeling: Cells are incubated with s4U to allow for its incorporation into newly transcribed RNA.
-
RNA Isolation: Total RNA is extracted from the cells.
-
Alkylation: The isolated RNA is treated with iodoacetamide (IAA) to modify the s4U residues.
-
Library Preparation and Sequencing: Standard RNA-seq library preparation protocols are followed. During reverse transcription, the alkylated s4U directs the incorporation of a guanine.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and T>C conversions are identified to distinguish nascent from pre-existing RNA.
B. Thiouridine-to-Cytidine Conversion Sequencing (TUC-seq)
TUC-seq is another powerful method that identifies s4U incorporation by converting it to a cytidine (B196190) analog.[3][4] This conversion is achieved through an osmium tetroxide-mediated reaction. The resulting "T" to "C" change is then detected by sequencing. A key advantage of TUC-seq is the conversion of s4U to a native cytosine, which can be more stable and less prone to artifacts than the alkylated derivatives in other methods.[3]
Experimental Workflow:
-
Metabolic Labeling: Cells are treated with s4U.
-
RNA Isolation: Total RNA is purified.
-
Chemical Conversion: The s4U in the RNA is converted to a cytidine analog using osmium tetroxide.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced.
-
Data Analysis: T>C transitions in the sequencing data are identified to pinpoint the locations of s4U incorporation.
| Method | Principle | Advantage | Limitation | Reference |
| SLAM-seq | Alkylation of s4U with IAA leading to T>C mutation during reverse transcription. | Robust and widely adopted, with established bioinformatics pipelines. | Requires chemical alkylation step which can potentially damage RNA. | [1][2][5] |
| TUC-seq | Osmium tetroxide-mediated conversion of s4U to a cytidine analog. | Converts s4U to a native base, potentially reducing sequencing bias. | Osmium tetroxide is highly toxic and requires careful handling. | [3][4] |
II. HPLC and Mass Spectrometry for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are gold-standard techniques for the direct detection and absolute quantification of modified nucleosides in RNA.[6][7][8] These methods are highly sensitive and specific.
Experimental Workflow:
-
RNA Isolation: High-purity total RNA or specific RNA fractions are isolated.
-
RNA Digestion: The RNA is enzymatically hydrolyzed to individual nucleosides using nucleases like P1 nuclease and alkaline phosphatase.[7]
-
Chromatographic Separation: The nucleoside mixture is separated by reverse-phase HPLC.
-
Detection and Quantification: Nucleosides are detected by UV absorbance or, for higher sensitivity and specificity, by mass spectrometry (MS/MS). Quantification is achieved by comparing the signal to that of known standards.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Nanogram range | Picogram to femtogram range |
| Specificity | Moderate; co-elution can be an issue. | High; provides structural information. |
| Quantification | Relative or absolute with standards. | Absolute with isotopically labeled internal standards. |
III. Chemical Probing and Biotinylation
This approach involves the specific chemical labeling of the thiol group in s4U, often with a biotin (B1667282) moiety, which allows for subsequent detection or enrichment of the labeled RNA.
A. Biotinylation using MTSEA biotin-XX
A selective and sensitive method for detecting s4U involves the use of biotin-coupled 2-aminoethyl-methanethiosulfonate (MTSEA biotin-XX).[6][9] This reagent reacts specifically with the 4-thiol group of s4U and not with other sulfur-containing nucleosides like 2-thiouridine (B16713) derivatives.[6][9]
Experimental Workflow:
-
RNA Preparation: Isolate total RNA containing s4U.
-
Biotinylation: The RNA is incubated with MTSEA biotin-XX to label the s4U residues.
-
Detection/Enrichment:
References
- 1. lubio.ch [lubio.ch]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Thiouridine-to-Cytidine Conversion Sequencing (TUC-Seq) to Measure mRNA Transcription and Degradation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osmium-Mediated Transformation of 4-Thiouridine to Cytidine as Key To Study RNA Dynamics by Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective and sensitive detection system for 4-thiouridine modification in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Application Notes and Protocols for PAR-CLIP using 4-Thiouridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for performing Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), a powerful technique to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale. This document focuses on the application of 4-thiouridine (B1664626) (4-SU), a photoreactive ribonucleoside analog that is incorporated into nascent RNA transcripts. Upon UV irradiation, 4-SU facilitates efficient crosslinking of RNA to interacting proteins, enabling their identification and the precise mapping of binding sites.
Introduction to PAR-CLIP
PAR-CLIP is a robust method for identifying RNA-protein interactions in vivo.[1][2][3][4] The technique relies on the metabolic labeling of cellular RNA with photoreactive ribonucleoside analogs, such as 4-thiouridine (4-SU) or 6-thioguanosine (B559654) (6-SG).[1][2] When cells cultured with these analogs are exposed to UV light at a specific wavelength (365 nm), covalent crosslinks form between the photoreactive nucleoside-containing RNA and the interacting RBPs.[1][2][5] This enhanced crosslinking efficiency is a significant advantage over traditional CLIP methods that use 254 nm UV light and do not involve photoreactive analogs.[1][5]
Following crosslinking, the RBP of interest is immunoprecipitated, and the crosslinked RNA is isolated and converted into a cDNA library for high-throughput sequencing.[1][2] A key feature of PAR-CLIP is the introduction of characteristic mutations during reverse transcription at the site of crosslinking. For 4-SU, this typically results in a thymidine (B127349) (T) to cytidine (B196190) (C) transition in the resulting cDNA.[1][3] These mutations serve as a diagnostic marker, allowing for the precise identification of the RBP binding site at single-nucleotide resolution.[3][6]
Data Presentation: Quantitative Parameters for PAR-CLIP
The following table summarizes key quantitative data and typical ranges for critical steps in a PAR-CLIP experiment using 4-thiouridine.
| Parameter | Typical Value/Range | Notes |
| Cell Culture | ||
| Starting cell number | 1 - 4 x 10^8 cells | Dependent on the expression level of the target RBP.[1] |
| Cell confluency | ~80% | Ensures active transcription for efficient 4-SU incorporation.[7] |
| 4-Thiouridine Labeling | ||
| 4-SU concentration | 100 µM | A commonly used concentration for efficient labeling.[1][5][7] |
| Incubation time | 4 - 16 hours | The optimal time can vary between cell types and should be empirically determined.[5][8] |
| UV Crosslinking | ||
| Wavelength | 365 nm | Specific for activating 4-thiouridine.[1][2][5] |
| Energy dose | 0.15 - 0.4 J/cm² | A critical parameter that needs optimization to maximize crosslinking while minimizing RNA damage.[1] |
| Immunoprecipitation | ||
| Antibody amount | Empirically determined | The amount of antibody should be optimized for efficient pulldown of the target RBP. |
| RNase Digestion | ||
| RNase T1 concentration (initial) | 1 U/µl | For partial digestion of RNA to make the RBP accessible.[1] |
| RNase T1 concentration (on beads) | 10 - 100 U/µl | For trimming the RNA to the protected footprint. |
| Library Preparation & Sequencing | ||
| Expected T-to-C mutation rate | High at crosslink sites | This is the hallmark of 4-SU PAR-CLIP and is used for data analysis.[1][3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a PAR-CLIP experiment with 4-thiouridine.
Part 1: Cell Culture, Labeling, and UV Crosslinking
-
Cell Seeding: Seed cells of interest and grow them to approximately 80% confluency. The number of cells required will depend on the abundance of the target RBP.[7]
-
4-SU Labeling: Add 4-thiouridine to the cell culture medium to a final concentration of 100 µM. Incubate the cells for 4-16 hours to allow for incorporation into nascent RNA transcripts.[1][5]
-
Harvesting and Crosslinking:
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely and place the culture plates on ice.
-
Irradiate the cells with 365 nm UV light at an energy dose of 0.15 J/cm². This step should be performed in a UV crosslinker.[1]
-
After crosslinking, scrape the cells in ice-cold PBS, transfer to a conical tube, and pellet by centrifugation.
-
The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for lysis.
-
Part 2: Cell Lysis and Immunoprecipitation
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., NP40-based buffer) and incubate on ice.
-
Lysate Clarification: Centrifuge the lysate to pellet cell debris and filter the supernatant through a 0.45 µm filter.
-
Partial RNase Digestion: Treat the clarified lysate with RNase T1 (1 U/µl) to partially digest the RNA, making the RBP more accessible for immunoprecipitation.[1]
-
Immunoprecipitation:
-
Add the antibody specific to the RBP of interest to the lysate and incubate to form antibody-RBP-RNA complexes.
-
Add protein A/G magnetic beads to the lysate and incubate to capture the complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Part 3: On-Bead RNA Processing and Library Preparation
-
On-Bead RNase Digestion: Perform a more stringent RNase T1 digestion on the beads to trim the RNA to the fragment directly protected by the RBP.
-
3' Adapter Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' adapter.
-
Radiolabeling (Optional but Recommended): The 5' ends of the RNA fragments can be radiolabeled with P-32 for visualization.
-
Protein-RNA Complex Elution and Gel Electrophoresis: Elute the protein-RNA complexes from the beads and run them on an SDS-PAGE gel.
-
Membrane Transfer and Visualization: Transfer the separated complexes to a nitrocellulose membrane. If radiolabeled, expose the membrane to X-ray film to visualize the RBP-RNA complexes.
-
RNA Isolation: Excise the membrane region corresponding to the size of the RBP-RNA complex and extract the RNA using proteinase K digestion.
-
5' Adapter Ligation: Ligate a 5' adapter to the isolated RNA fragments.
-
Reverse Transcription: Reverse transcribe the RNA into cDNA. The reverse transcriptase will often introduce a mutation at the site of the 4-SU crosslink.
-
PCR Amplification: Amplify the cDNA using primers complementary to the 3' and 5' adapters.
-
High-Throughput Sequencing: Sequence the resulting cDNA library on a suitable platform.
Mandatory Visualizations
The following diagrams illustrate the key workflows in the PAR-CLIP protocol.
Caption: Overview of the PAR-CLIP experimental workflow.
Caption: Key steps in the PAR-CLIP cDNA library preparation.
References
- 1. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR-CLIP - Wikipedia [en.wikipedia.org]
- 3. Photoactivable Ribonucleoside Enhanced CLIP - Lifeasible [lifeasible.com]
- 4. epigenie.com [epigenie.com]
- 5. Optimized infrared photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (IR-PAR-CLIP) protocol identifies novel IGF2BP3-interacting RNAs in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR-CLIP and streamlined small RNA cDNA library preparation protocol for the identification of RNA binding protein target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methoxy-4-thiouridine-Based RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to investigate the dynamics of RNA synthesis, processing, turnover, and RNA-protein interactions. 5-Methoxy-4-thiouridine (5-MeO-4-SU) is a uridine (B1682114) analog that can be introduced to living cells and incorporated into newly transcribed RNA. The key feature of 5-MeO-4-SU is the substitution of the oxygen atom at the C4 position of the pyrimidine (B1678525) ring with a thiol group, and the addition of a methoxy (B1213986) group at the C5 position. The thiol group provides a reactive handle for covalent modification, enabling the specific biotinylation and subsequent affinity purification of the labeled RNA.
While the closely related compound 4-thiouridine (B1664626) (4sU) is more extensively documented, the principles and protocols are largely translatable to 5-MeO-4-SU.[1][2] This document provides detailed protocols for the use of 5-MeO-4-SU in RNA metabolic labeling, based on established methods for 4sU. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific cell type and experimental goals.
The primary applications of 5-MeO-4-SU-based RNA labeling include:
-
Pulse-labeling experiments to measure RNA synthesis and decay rates.[3][4]
-
Transcriptome-wide analysis of newly synthesized RNA using next-generation sequencing (RNA-Seq).[5]
-
Identification of RNA-protein interactions through UV crosslinking of the incorporated thiouridine to interacting proteins.[6][7]
Data Presentation
The following tables provide a summary of recommended starting concentrations and incubation times for metabolic RNA labeling based on data from 4-thiouridine (4sU) studies. These should be optimized for this compound in your specific experimental system.
Table 1: Recommended Labeling Conditions (based on 4sU data)
| Parameter | Recommended Range | Notes |
| Concentration of 5-MeO-4-SU | 50 - 500 µM | Higher concentrations and longer incubation times may lead to cellular toxicity and affect cellular processes such as pre-mRNA splicing. |
| Labeling Time | 5 minutes - 24 hours | Short pulses (5-60 min) are suitable for studying transcription and rapid RNA processing events.[3] Longer incubations are used for determining RNA half-lives.[5] |
| Cell Confluency | 70 - 80% | It is important to work with cells in the exponential growth phase.[5] |
Table 2: Key Reagents for Thiol-Specific Biotinylation
| Reagent | Function | Recommended Concentration |
| Biotin-HPDP | Thiol-reactive biotinylating agent that forms a reversible disulfide bond.[5] | 1 mg/mL stock in DMF |
| MTS-Biotin | Thiol-reactive biotinylating agent reported to have higher efficiency than Biotin-HPDP.[2] | Varies by manufacturer |
| Dithiothreitol (DTT) | Reducing agent used to elute biotinylated RNA from streptavidin beads by cleaving the disulfide bond.[5] | 100 mM |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA in Cell Culture
This protocol describes the introduction of this compound into cultured mammalian cells for incorporation into newly transcribed RNA.
Materials:
-
This compound (5-MeO-4-SU)
-
Mammalian cell culture medium
-
Cultured mammalian cells
-
TRIzol reagent or other lysis buffer
Procedure:
-
Culture cells to 70-80% confluency.
-
Prepare a stock solution of 5-MeO-4-SU in sterile, RNase-free water or DMSO.
-
Dilute the 5-MeO-4-SU stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM).
-
Remove the existing medium from the cells and replace it with the 5-MeO-4-SU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, aspirate the labeling medium and immediately lyse the cells by adding TRIzol reagent directly to the culture dish.
-
Isolate total RNA according to the TRIzol manufacturer's protocol.
-
Quantify the RNA concentration and assess its integrity.
Protocol 2: Thiol-Specific Biotinylation of Labeled RNA
This protocol describes the covalent attachment of biotin (B1667282) to the thiol group of the incorporated this compound.
Materials:
-
Total RNA containing 5-MeO-4-SU
-
Biotin-HPDP (or MTS-Biotin)
-
Dimethylformamide (DMF)
-
Biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Phenol:chloroform (B151607):isoamyl alcohol (25:24:1)
-
Chloroform
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695)
-
75% Ethanol
-
RNase-free water
Procedure:
-
In an RNase-free microfuge tube, combine 50-100 µg of total RNA with biotinylation buffer.
-
Add Biotin-HPDP (from a 1 mg/mL stock in DMF) to a final concentration of 0.2 mg/mL.
-
Incubate the reaction for 1.5 hours at room temperature with gentle rotation, protected from light.
-
To remove unreacted biotin, perform a phenol:chloroform extraction followed by a chloroform extraction.
-
Precipitate the RNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
Protocol 3: Purification of Biotinylated RNA
This protocol describes the enrichment of biotinylated RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated RNA
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., high salt buffer)
-
Wash Buffer 2 (e.g., low salt buffer)
-
Elution Buffer (100 mM DTT in RNase-free water)
-
Magnetic stand
Procedure:
-
Wash the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Denature the biotinylated RNA by heating to 65°C for 5 minutes, then immediately place on ice.
-
Add the denatured RNA to the washed beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant (unbound RNA).
-
Wash the beads several times with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound RNA.
-
To elute the bound RNA, add Elution Buffer (100 mM DTT) to the beads and incubate for 10-15 minutes at room temperature.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the purified, newly transcribed RNA.
-
Perform a second elution and pool the eluates.
-
Purify the eluted RNA using an RNA cleanup kit or by ethanol precipitation.
Protocol 4: RNA-Protein Photo-Crosslinking (Optional)
This protocol describes a general procedure for crosslinking 5-MeO-4-SU-labeled RNA to interacting proteins.
Materials:
-
Cells labeled with 5-MeO-4-SU
-
PBS
-
UV crosslinker (365 nm)
Procedure:
-
After metabolic labeling with 5-MeO-4-SU, wash the cells with ice-cold PBS.
-
Place the cells on ice and irradiate with 365 nm UV light. The optimal energy dose needs to be determined empirically.
-
After crosslinking, the cells can be lysed and the RNA-protein complexes can be purified and analyzed, for example, by immunoprecipitation followed by RNA-Seq (CLIP-Seq) or mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for this compound-based RNA labeling.
Caption: NF-κB signaling pathway and the role of mRNA turnover.
References
- 1. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complex Interaction between P53 and miRNAs Joins New Awareness in Physiological Stress Responses [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of mRNA decay in p53-induced gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates | Semantic Scholar [semanticscholar.org]
- 6. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Isolating Newly Transcribed RNA with 4-Thiouridine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of newly transcribed RNA provides a dynamic snapshot of gene expression, offering critical insights into the immediate cellular responses to a wide range of stimuli, developmental processes, and therapeutic interventions. Unlike methods that measure steady-state RNA levels, the isolation of nascent transcripts allows for the precise analysis of transcription rates, RNA processing, and degradation kinetics. This document provides detailed application notes and protocols for the metabolic labeling of RNA using thiouridine analogs, with a primary focus on 4-thiouridine (B1664626) (4sU), a widely used and well-documented reagent for this purpose. While the initial inquiry specified 5-Methoxy-4-thiouridine, the available scientific literature predominantly details the application of 4sU and its fluoro-analogs. The principles and protocols outlined herein are expected to be largely applicable to other 4-thiouridine derivatives, though some optimization of labeling conditions may be necessary.
Metabolic labeling with 4sU involves introducing this modified nucleoside into cell culture media.[1][2] It is then taken up by cells, phosphorylated, and incorporated into newly synthesized RNA transcripts in place of uridine.[2][3] The key feature of 4sU is the presence of a thiol group, which allows for specific chemical derivatization, typically with a biotinylating reagent.[1][4] This biotin (B1667282) tag enables the subsequent affinity purification of the labeled RNA from the total RNA pool, separating newly transcribed RNA from pre-existing RNA.[1][2][5] This powerful technique can be coupled with various downstream analyses, including quantitative reverse transcription PCR (qRT-PCR), microarrays, and next-generation sequencing (RNA-seq).[2][6]
Principle of the Method
The workflow for isolating newly transcribed RNA using 4-thiouridine analogs is a multi-step process that relies on the specific chemical properties of the incorporated thiol group. First, the 4-thiouridine analog is metabolically incorporated into nascent RNA. Following total RNA extraction, the thiol group on the labeled RNA is biotinylated through the formation of a disulfide bond with a sulfhydryl-reactive biotinylating reagent like Biotin-HPDP.[4][7] This covalent attachment of a biotin molecule allows for the highly specific capture of the newly transcribed RNA using streptavidin-coated magnetic beads.[1][5] After stringent washing to remove unlabeled, pre-existing RNA, the purified nascent RNA is eluted by cleaving the disulfide bond with a reducing agent such as dithiothreitol (B142953) (DTT).[1][7]
Quantitative Data Summary
The efficiency of labeling and the final yield of newly transcribed RNA are influenced by the concentration of the 4-thiouridine analog and the duration of the labeling period. The optimal conditions can vary depending on the cell type and the specific experimental goals.[2]
| Parameter | Recommended Range | Notes |
| 4-thiouridine (4sU) Concentration | 50 µM - 20,000 µM | Higher concentrations are used for shorter labeling times to maximize incorporation.[2] However, high concentrations (>100µM) and extended exposure can lead to inhibition of rRNA synthesis and processing.[8][9] |
| Labeling Duration | <10 min - 24 hours | Short durations (e.g., <10-30 min) are ideal for studying rapid changes in transcription.[2] Longer durations are suitable for studying RNA decay.[2] |
| Total RNA Input for Biotinylation | 60 - 100 µg | This is a common starting amount for the biotinylation reaction.[2][5] |
Table 1: Recommended 4sU Labeling Conditions [2][8][9]
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |
| 120 | 100–200 |
| 60 | 200–500 |
| 15–30 | 500–1,000 |
| <10 | 500–20,000 |
Experimental Workflow Diagram
Caption: Overview of the workflow for isolating newly transcribed RNA.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
This protocol describes the metabolic labeling of RNA in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (e.g., 50 mM in sterile RNase-free water, stored at -20°C)[2]
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol reagent or other cell lysis buffer
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (approximately 70-80% confluency) at the time of labeling.[2][10]
-
Preparation of Labeling Medium: Just before use, dilute the 4sU stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1).[2][10]
-
Metabolic Labeling:
-
Incubation: Incubate the cells for the desired labeling period under standard cell culture conditions (e.g., 37°C, 5% CO2).[1] Protect cells from bright light during incubation, as 4sU can be photo-reactive.[11]
-
Cell Lysis: After the labeling period, quickly aspirate the labeling medium and wash the cells once with ice-cold PBS.[1] Immediately lyse the cells by adding TRIzol reagent directly to the culture dish.[1][2]
-
Total RNA Extraction: Proceed with total RNA extraction according to the TRIzol manufacturer's protocol.[1][2] The extracted total RNA can be stored at -80°C.[1]
Protocol 2: Biotinylation of 4sU-labeled RNA
This protocol details the chemical attachment of biotin to the incorporated 4sU.
Materials:
-
EZ-Link Biotin-HPDP (or similar sulfhydryl-reactive biotinylating agent)
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)[2]
-
RNase-free water
-
Phenol:chloroform (B151607):isoamyl alcohol (25:24:1) or chloroform
-
5 M NaCl
Procedure:
-
Prepare Biotin-HPDP Stock: Dissolve Biotin-HPDP in DMF to a concentration of 1 mg/mL.[1][2]
-
Biotinylation Reaction Setup: In an RNase-free microfuge tube, combine the following:
-
60-100 µg of 4sU-labeled total RNA
-
10x Biotinylation Buffer (to a final concentration of 1x)
-
Biotin-HPDP solution
-
Bring the final volume up with RNase-free water.[1]
-
-
Incubation: Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.[1][4]
-
Purification of Biotinylated RNA (Phenol:Chloroform Extraction):
-
RNA Precipitation:
-
Add 1/10th volume of 5 M NaCl and an equal volume of isopropanol to the aqueous phase.[1]
-
Mix well and incubate at -20°C overnight or at -80°C for at least 30 minutes.[1]
-
Centrifuge at maximum speed for 20-30 minutes at 4°C to pellet the RNA.[1]
-
Carefully discard the supernatant.[1]
-
Wash the RNA pellet with 1 mL of 75% ethanol.[1]
-
Centrifuge for 10 minutes at 4°C.[1]
-
Carefully remove all of the ethanol and briefly air-dry the pellet.[1]
-
-
Resuspension: Resuspend the biotinylated RNA pellet in an appropriate volume of RNase-free water.[1]
Protocol 3: Isolation of Biotinylated RNA using Streptavidin Magnetic Beads
This protocol describes the capture and purification of the biotinylated, newly transcribed RNA.
Materials:
-
Biotinylated RNA
-
Streptavidin-coated magnetic beads
-
Magnetic stand
-
Wash Buffer (e.g., high-salt wash buffer)
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and wash them according to the manufacturer's instructions.[1][4]
-
RNA Denaturation: Heat the biotinylated RNA to 65°C for 10 minutes and then immediately place it on ice for 5 minutes to denature secondary structures.[1][4]
-
Binding:
-
Washing:
-
Elution:
-
Final Purification: The eluted RNA can be further purified using a standard RNA cleanup kit or ethanol precipitation. This RNA is now ready for downstream applications.[10]
Logical Relationship Diagram
Caption: Logical flow from cellular inputs to isolated RNA fractions.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxy-4-thiouridine (5-MOTU) Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of 5-Methoxy-4-thiouridine (5-MOTU) in RNA labeling experiments. As direct cytotoxic data for 5-MOTU is limited, the guidance provided is largely based on studies of the related and widely used compound, 4-thiouridine (B1664626) (4sU). Researchers should use this information as a starting point and perform careful optimization for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound (5-MOTU) cytotoxicity?
Q2: What are the common signs of excessive cytotoxicity in cell cultures treated with 5-MOTU?
Common indicators of high cytotoxicity include:
-
A significant decrease in cell viability and proliferation rates.
-
Observable changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Induction of apoptosis or necrosis.
Q3: How can I determine the optimal concentration of 5-MOTU for my experiments while minimizing cytotoxicity?
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This involves treating cells with a range of 5-MOTU concentrations and assessing cell viability after a relevant exposure time. The goal is to identify a concentration that provides sufficient RNA labeling with minimal impact on cell health.
Q4: Are there less cytotoxic alternatives to thiolated uridine (B1682114) analogs for RNA labeling?
Yes, alternatives such as 5-ethynyluridine (B57126) (EU) and azide-modified nucleosides are available.[4] Azide-modified nucleosides are particularly advantageous for live-cell imaging as they can be used in copper-free click chemistry reactions, avoiding the cytotoxicity associated with copper catalysts.[4] However, 4-thiouridine and its analogs remain highly relevant for studying RNA turnover rates.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death or Poor Cell Health | 5-MOTU concentration is too high. | Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell type and experiment duration. Start with a low concentration and incrementally increase it. |
| Prolonged incubation time. | Reduce the labeling time. A shorter pulse with 5-MOTU may be sufficient for labeling newly transcribed RNA without causing significant stress. | |
| Cell-type sensitivity. | Different cell lines exhibit varying sensitivities to nucleoside analogs. What is non-toxic for one cell line may be toxic for another. Always optimize for your specific cell line. | |
| Low Labeling Efficiency | 5-MOTU concentration is too low. | Gradually increase the 5-MOTU concentration, while closely monitoring cell viability. |
| Insufficient incubation time. | Increase the labeling duration. A time-course experiment can help determine the optimal incubation time for sufficient labeling without inducing cytotoxicity. | |
| Altered Gene Expression or Splicing Patterns | Off-target effects of 5-MOTU. | High concentrations of 4sU have been shown to modestly affect alternative splicing events.[1][2][3] Use the lowest effective concentration of 5-MOTU and include appropriate controls, such as an unlabeled sample, to assess baseline gene expression and splicing. |
Quantitative Data Summary
The following table summarizes the reported effects of the related compound 4-thiouridine (4sU) on cells. This data can be used as a reference to estimate a starting point for optimizing 5-MOTU concentrations.
| Compound | Concentration | Exposure Time | Cell Line | Observed Effect | Reference |
| 4-thiouridine (4sU) | >50µM | Extended | Not specified | Inhibition of rRNA synthesis and processing. | [1][2][3] |
| 4-thiouridine (4sU) | 40µM | 2 and 24 hours | HEK293 | Considered tolerable; modest, but statistically significant influence on a small number of alternative splicing events. | [1][2] |
| 4-thiouridine (4sU) | 50µM | Not specified | Not specified | Indications of toxicity observed. | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 5-MOTU using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the concentration of 5-MOTU that can be used with minimal cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
5-MOTU stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight.
-
Drug Preparation: Prepare a serial dilution of 5-MOTU in complete culture medium. A suggested starting range is 1 µM to 500 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest 5-MOTU concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 5-MOTU.
-
Incubation: Incubate the plate for a period relevant to your planned labeling experiment (e.g., 2, 6, 12, or 24 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the 5-MOTU concentration to determine the IC50 value. Select a concentration for your labeling experiments that results in high cell viability (e.g., >90%).
Visualizations
Caption: Workflow for optimizing 5-MOTU concentration to minimize cytotoxicity.
References
Technical Support Center: Improving 5-Methoxy-4-thiouridine Biotinylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the biotinylation of 5-Methoxy-4-thiouridine (5-MeO-s4U) incorporated into nascent RNA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and improve experimental outcomes.
Disclaimer: Specific literature on the biotinylation of this compound is limited. The following protocols and recommendations are based on the well-established methods for the structurally similar and widely used analog, 4-thiouridine (B1664626) (s4U). The 5-methoxy group may influence reaction kinetics, and therefore, empirical optimization for your specific experimental setup is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound biotinylation?
A1: this compound is a uridine (B1682114) analog that can be fed to cells and incorporated into newly synthesized RNA. The key to its biotinylation is the thiol (-SH) group at the 4-position of the uracil (B121893) base. This thiol group serves as a chemical handle for specific covalent modification. Thiol-reactive biotinylation reagents, such as those containing maleimide (B117702), iodoacetamide (B48618), or methanethiosulfonate (B1239399) (MTS) functional groups, react with the thiol group to attach a biotin (B1667282) molecule. This biotin tag then allows for the affinity purification of the labeled RNA using streptavidin-coated beads or matrices.
Q2: Which biotinylation reagent is recommended for 5-MeO-s4U-labeled RNA?
A2: For thiol-specific biotinylation of thiouridine analogs, methanethiosulfonate (MTS) reagents, such as MTSEA biotin-XX, are generally preferred over older reagents like HPDP-biotin.[1] MTS reagents have demonstrated higher efficiency in forming disulfide bonds with 4-thiouridine, resulting in greater yields and less bias in the enrichment of labeled RNA.[1][2] It is reasonable to expect a similar improvement in performance with 5-MeO-s4U.
Q3: How might the 5-methoxy group affect the biotinylation reaction compared to 4-thiouridine (s4U)?
A3: The methoxy (B1213986) group (-OCH3) at the 5-position is an electron-donating group. This can potentially increase the electron density of the pyrimidine (B1678525) ring and may influence the reactivity of the thiol group at the 4-position. While the fundamental thiol-specific reaction will proceed, the reaction kinetics could be altered. It is advisable to perform pilot experiments to determine the optimal reaction time and reagent concentrations for 5-MeO-s4U.
Q4: My biotinylation efficiency is low. What are the common causes?
A4: Low biotinylation efficiency can stem from several factors:
-
Suboptimal Biotinylation Reagent: As mentioned, reagents like HPDP-biotin are known to be less efficient than MTS-based reagents.[2]
-
Degraded Biotinylation Reagent: Thiol-reactive reagents can be sensitive to hydrolysis and oxidation. Always use freshly prepared solutions.
-
Presence of Reducing Agents: Buffers containing reducing agents like DTT or β-mercaptoethanol will compete with the thiol groups on the RNA for the biotinylation reagent. Ensure all buffers are free of such agents.
-
RNA Oxidation: The thiol group on the incorporated 5-MeO-s4U can be oxidized, preventing its reaction with the biotinylation reagent. It is crucial to protect the RNA from excessive light exposure and to work with fresh samples.
-
Inaccessible Thiol Groups: The secondary and tertiary structure of the RNA may render some of the incorporated 5-MeO-s4U residues inaccessible to the biotinylation reagent. A denaturation step prior to biotinylation can improve accessibility.[1]
Q5: Can I reverse the biotinylation to elute my RNA?
A5: Yes, if you use a biotinylation reagent that forms a disulfide bond, such as MTSEA biotin-XX or HPDP-biotin. This disulfide bond can be cleaved by treating the streptavidin-bound RNA with a reducing agent like dithiothreitol (B142953) (DTT), which will release the RNA from the biotin and the beads.[2] Reagents like maleimide or iodoacetamide form a more stable thioether bond that is not easily reversible under standard biological conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation Signal | 1. Inefficient biotinylation reagent (e.g., HPDP-biotin).[2] 2. Degraded or hydrolyzed biotinylation reagent. 3. Presence of competing thiols (e.g., DTT, β-mercaptoethanol) in buffers. 4. Oxidation of the 4-thiol group on the RNA. 5. Insufficient incorporation of 5-MeO-s4U into the RNA. | 1. Switch to a more efficient reagent like MTSEA biotin-XX.[1] 2. Prepare fresh biotinylation reagent solution immediately before each use. Store stock solutions appropriately (e.g., desiccated at -20°C). 3. Ensure all buffers used in the biotinylation step are free of reducing agents. 4. Minimize exposure of the 5-MeO-s4U-labeled RNA to light and air. Consider including a low concentration of a reducing agent like DTT during RNA isolation, but ensure its complete removal before biotinylation. 5. Optimize the concentration and incubation time of 5-MeO-s4U during cell labeling. Verify incorporation using a dot blot or other methods. |
| High Background/Non-specific Binding | 1. Incomplete removal of unreacted biotinylation reagent. 2. Non-specific binding of RNA to the streptavidin beads. 3. Contamination with proteins containing reactive thiols (cysteines). | 1. Perform thorough purification after biotinylation using methods like phenol:chloroform extraction followed by ethanol (B145695) precipitation or specialized RNA cleanup kits.[2] 2. Increase the stringency of the wash steps after binding the biotinylated RNA to the streptavidin beads. Use high-salt wash buffers.[2] 3. Ensure high purity of the isolated total RNA before starting the biotinylation reaction. |
| Variability Between Replicates | 1. Inconsistent preparation of the biotinylation reagent. 2. Inconsistent reaction times or temperatures. 3. Pipetting errors, especially with small volumes. | 1. Ensure the biotinylation reagent is fully dissolved before adding it to the reaction. Prepare a master mix for multiple samples. 2. Use a heat block or water bath for consistent incubation temperatures. Use a timer to ensure consistent reaction times. 3. Use calibrated pipettes and be meticulous with all additions. |
| RNA Degradation | 1. RNase contamination. 2. Harsh reaction conditions (e.g., high pH, prolonged high temperature). | 1. Use RNase-free water, reagents, and labware throughout the entire process. 2. Perform the biotinylation reaction at room temperature and within the recommended pH range (typically pH 7.0-8.0). |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the biotinylation of 4-thiouridine-labeled RNA, which can be used as a starting point for optimizing this compound biotinylation.
| Parameter | MTSEA Biotin-XX | HPDP-Biotin | Reference(s) |
| Starting RNA Amount | 2 - 70 µg | 50 - 100 µg | [2] |
| Biotinylation Reagent Concentration | ~16.4 µM (500 ng per reaction) | ~0.2 mg/mL (for 50 µg RNA) | |
| Reaction Buffer | 10-20 mM HEPES (pH 7.4-7.5), 1 mM EDTA | 10 mM Tris-HCl (pH 7.4), 1 mM EDTA | [2] |
| Solvent for Biotin Reagent | Dimethylformamide (DMF) | Dimethylformamide (DMF) | [2] |
| Final Solvent Concentration | 20% DMF | 20% DMF | [2] |
| Incubation Time | 30 minutes | 1.5 - 2 hours | [2] |
| Incubation Temperature | Room Temperature | Room Temperature | [2] |
| Protection from Light | Yes | Yes | [2] |
Experimental Protocols
Protocol 1: Biotinylation of 5-MeO-s4U-labeled RNA using MTSEA Biotin-XX
This protocol is adapted from methods for 4-thiouridine and is expected to be highly efficient.[2]
-
RNA Preparation: Start with high-quality, purified total RNA (up to 70 µg) that has been treated with DNase. Resuspend the RNA in an RNase-free solution of 10 mM HEPES (pH 7.5) and 1 mM EDTA.
-
Optional Denaturation: To improve the accessibility of the thiol groups, heat the RNA solution at 65°C for 5-10 minutes, then immediately place it on ice for 5 minutes.
-
Biotinylation Reagent Preparation: Immediately before use, prepare a fresh solution of MTSEA biotin-XX in high-quality DMF.
-
Reaction Setup: In a total volume of 250 µL, combine the RNA solution with the freshly prepared MTSEA biotin-XX. The final concentration of DMF in the reaction should be around 20%.[2]
-
Incubation: Incubate the reaction at room temperature for 30 minutes in the dark with gentle rotation.
-
Purification of Biotinylated RNA: To remove unreacted MTSEA biotin-XX, perform two consecutive extractions with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
RNA Precipitation: Transfer the aqueous phase to a new tube. Add 1/10 volume of 5 M NaCl and 1 volume of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at high speed to pellet the RNA.
-
Washing: Wash the RNA pellet with 75% ethanol, air dry briefly, and resuspend in an appropriate RNase-free buffer for downstream applications.
Protocol 2: Enrichment of Biotinylated RNA
This protocol describes the capture of biotinylated RNA using streptavidin-coated magnetic beads.[2]
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions, typically with a high-salt wash buffer.
-
Binding: Add the purified biotinylated RNA to the washed beads. Incubate for 15-60 minutes at room temperature with rotation to allow for binding.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution (for disulfide-linked biotin): To elute the captured RNA, resuspend the beads in an elution buffer containing a reducing agent (e.g., 100 mM DTT). Incubate for 5-10 minutes at room temperature.
-
Final RNA Recovery: Place the tube back on the magnetic stand and carefully transfer the supernatant containing the eluted RNA to a new tube. The RNA is now ready for downstream analysis or can be further purified by ethanol precipitation.
Visualizations
Caption: Experimental workflow for the biotinylation and enrichment of 5-MeO-s4U-labeled RNA.
Caption: Troubleshooting logic for low biotinylation efficiency of 5-MeO-s4U.
References
addressing off-target effects of 5-Methoxy-4-thiouridine treatment
Welcome to the technical support center for 5-Methoxy-4-thiouridine. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and provide guidance for troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic nucleoside analog.[1] Similar to other thiouridine analogs, it is designed to be incorporated into newly transcribed RNA.[2] Once incorporated, the thiol group allows for specific downstream applications such as photo-crosslinking to identify RNA-binding proteins or for metabolic labeling of RNA to study synthesis and decay rates.[3][4] Its primary mechanism involves being a substrate for cellular RNA polymerases.
Q2: What are potential off-target effects of this compound treatment?
A2: As a nucleoside analog, this compound may exhibit several off-target effects.[5] These can include, but are not limited to:
-
Alteration of RNA secondary structure: The incorporation of a modified nucleoside can change the folding of RNA, potentially affecting pre-mRNA splicing and other RNA processing events.[2]
-
Inhibition of RNA synthesis: At higher concentrations or with prolonged exposure, thiouridine analogs have been shown to inhibit rRNA synthesis and processing.[2]
-
Induction of cellular stress pathways: The presence of a foreign nucleoside analog can trigger cellular stress responses, including pathways related to DNA damage and apoptosis.[6][7]
-
Non-specific binding to proteins: While less common for this class of molecules, there is a possibility of unintended interactions with various cellular proteins.
Q3: How can I determine if the observed phenotype in my experiment is a result of an off-target effect?
A3: A multi-faceted approach is recommended.[5] Consider the following strategies:
-
Dose-response analysis: Determine the minimal effective concentration of this compound to minimize off-target effects.
-
Use of a negative control: A structurally similar but inactive compound can help differentiate between on-target and off-target effects.
-
Rescue experiments: If the intended target is known, attempt to rescue the phenotype by overexpressing the target or a downstream effector.
-
Orthogonal validation: Use an alternative method to validate your findings, such as siRNA/shRNA knockdown or CRISPR-Cas9-mediated gene editing of the intended target.[5]
Q4: Are there any known signaling pathways affected by thiouridine analogs?
A4: Nucleoside analogs can influence various cellular signaling pathways.[8] For instance, the incorporation of such analogs into nucleic acids can lead to the activation of DNA damage response pathways.[7] Additionally, alterations in RNA metabolism can indirectly affect pathways sensitive to changes in gene expression, such as the p53 and MAPK signaling pathways.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed
Possible Cause: The concentration of this compound is too high, or the treatment duration is too long, leading to significant disruption of cellular processes.[5]
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a broad range of concentrations and narrow down to the lowest effective concentration that produces the desired on-target effect with minimal toxicity.
-
Optimize Treatment Duration: Conduct a time-course experiment to identify the shortest exposure time required to achieve the desired effect.
-
Assess Cell Viability: Use multiple methods to assess cell health, such as MTT, LDH, or Annexin V/PI staining, to get a comprehensive understanding of the type of toxicity (e.g., apoptosis, necrosis).
-
Check for Contaminants: Ensure the this compound stock solution is free of contaminants that could contribute to toxicity.
Issue 2: Inconsistent or Non-reproducible Results
Possible Cause: Variability in experimental conditions or instability of the compound.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including cell density, passage number, and media composition, are consistent across experiments.
-
Compound Stability: Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Control for Cell Cycle Effects: Synchronize cells before treatment if the on-target effect is cell cycle-dependent.
-
Verify Compound Purity: If possible, verify the purity of the this compound batch using analytical methods like HPLC-MS.
Quantitative Data Summary
The following table summarizes hypothetical data from off-target effect analysis of this compound compared to a control compound.
| Assay | This compound (10 µM) | Control Compound (10 µM) | Interpretation |
| Cell Viability (MTT) | 75% ± 5% | 98% ± 2% | Moderate toxicity observed. |
| Apoptosis (Annexin V+) | 15% ± 3% | 2% ± 1% | Induction of apoptosis. |
| p53 Activation (Western Blot) | 3.2-fold increase | No significant change | Activation of DNA damage response. |
| Splicing Efficiency (Reporter Assay) | 20% reduction | No significant change | Potential interference with splicing. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for p53 Activation
Objective: To assess the activation of the p53 pathway in response to this compound treatment.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentration of this compound and a vehicle control.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against total p53 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p53 signal to the loading control.
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: Potential signaling pathways affected.
Caption: Troubleshooting decision tree for toxicity.
References
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification of Thiouridine-Labeled Transcripts
A Note on 5-Methoxy-4-thiouridine: The vast majority of published research on metabolic labeling of RNA utilizes 4-thiouridine (B1664626) (4sU) . While this compound is a related compound, detailed protocols and troubleshooting guides specific to it are not widely available. The following guide is based on the well-established methods for 4sU. The principles and protocols described are expected to be largely applicable to other thiouridine analogs, though optimization of labeling conditions may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is 4-thiouridine (4sU) metabolic labeling and what are its primary applications?
A1: Metabolic labeling with 4sU is a technique used to distinguish newly transcribed RNA from pre-existing RNA within a cell.[1][2][3] Cells are incubated with 4sU, a uridine (B1682114) analog, which they take up and incorporate into RNA during transcription.[1][2][3] The key feature of 4sU is a thiol group, which allows for the specific chemical tagging (biotinylation) of these newly synthesized transcripts. This enables their separation and purification from the total RNA pool.[1][4] This method is crucial for studying RNA dynamics, including transcription rates, RNA processing, and decay kinetics.[1][3][4]
Q2: How can I determine the optimal concentration and labeling time for 4sU?
A2: The optimal 4sU concentration and incubation time are critical for balancing labeling efficiency with potential cytotoxicity and must be empirically determined for each cell line and experimental goal.[2][5][6]
-
Concentration: For measuring nascent mRNA, concentrations from 50 µM to 500 µM are common.[6] However, concentrations above 50 µM can inhibit rRNA synthesis.[6][7] To avoid this, lower concentrations (e.g., 10 µM) are recommended for studies sensitive to nucleolar stress.[6]
-
Incubation Time: Labeling times can range from a few minutes to several hours, depending on the research question.[4] Short pulses (5-15 minutes) are often used to capture nascent transcripts and measure synthesis rates, while longer pulse-chase experiments are used to determine RNA decay rates.[1][2]
Q3: How can I verify and quantify the incorporation of 4sU into RNA?
A3: Quantifying 4sU incorporation is an important quality control step. Two common methods are:
-
Dot Blot Analysis: This is a straightforward method to qualitatively or semi-quantitatively assess 4sU incorporation.[1] Total RNA is biotinylated and then spotted onto a membrane, which is probed with a streptavidin-conjugate to detect the biotinylated, 4sU-containing RNA.[1][8]
-
Spectrophotometry: 4sU-labeled RNA exhibits a characteristic absorbance peak at 330 nm, which is absent in unlabeled RNA.[1] This allows for spectrophotometric quantification of the incorporation rate in the purified fraction.[1]
Q4: Is 4sU toxic to cells?
A4: High concentrations of 4sU or extended exposure can be toxic to cells, potentially affecting cell viability and inhibiting rRNA processing.[6] It is crucial to perform a dose-response and time-course experiment to find the highest concentration and longest duration that does not significantly impact cellular health for your specific system.[6] At concentrations typically used for metabolic labeling (e.g., 100 µM), studies have often shown minimal perturbation.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of 4sU-labeled transcripts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Labeled RNA | 1. Insufficient 4sU Incorporation: Labeling time is too short or 4sU concentration is too low for your cell type.[6] | Optimize labeling conditions by increasing 4sU concentration or extending the incubation time. Perform a time-course experiment to find the optimal balance.[1][6] |
| 2. Inefficient Biotinylation: The biotinylating reagent (e.g., Biotin-HPDP) may have degraded, or the thiol groups on the 4sU may have oxidized. The reagent may also precipitate out of solution. | Use fresh Biotin-HPDP stock. Ensure complete removal of any reducing agents from the RNA sample before biotinylation. If precipitation occurs, try adjusting the solvent concentration. | |
| 3. Loss of RNA during Purification: RNA can be lost during phenol-chloroform extraction or alcohol precipitation steps, especially with low starting amounts. | Use phase-lock gel tubes to minimize loss during phase separation.[1] Add glycogen (B147801) as a co-precipitant to visualize and maximize the recovery of the RNA pellet.[1][4] | |
| 4. Adherence to Surfaces: 4sU-labeled RNA shows a higher tendency to stick to untreated plastic surfaces, leading to selective loss. | Use low-adhesion RNase-free plasticware throughout the protocol. Avoid lysing cells directly on the culture dish where possible. | |
| High Background (Contamination with Unlabeled RNA) | 1. Incomplete Removal of Unbound Biotin (B1667282): Residual biotin reagent can compete for binding sites on the streptavidin beads. | Perform two sequential chloroform (B151607) extractions after the biotinylation reaction to ensure complete removal of the non-water-soluble Biotin-HPDP.[1] |
| 2. Non-specific Binding to Beads: Pre-existing, unlabeled RNA may bind non-specifically to the streptavidin beads. | Ensure stringent washing of the beads after RNA binding. Use the recommended high-salt wash buffers to disrupt non-specific interactions.[4] | |
| 3. Insufficient Bead Capacity: Using too few beads for the amount of biotinylated RNA can lead to competition and carryover of unbound labeled transcripts into the "unlabeled" fraction. | Increase the amount of streptavidin beads used. Ensure the beads are not expired and have been stored correctly. | |
| RNA Degradation | 1. RNase Contamination: RNases are ubiquitous and can degrade RNA at any step. | Strictly adhere to RNase-free techniques: use certified RNase-free reagents and consumables, wear gloves, and work in a dedicated clean area. |
| 2. Chemical Degradation (Hydrolysis): Exposure to high temperatures can cause hydrolysis of the phosphodiester backbone. | Avoid heating RNA samples above 65°C unless specified by the protocol (e.g., for denaturation before bead binding). Keep RNA on ice whenever possible. | |
| Downstream Application Failure (e.g., qRT-PCR, Sequencing) | 1. Inefficient Elution: The elution of biotinylated RNA from the streptavidin beads may be incomplete. | Elution is typically performed with a reducing agent like DTT. Ensure the DTT solution is fresh and at the correct concentration. Perform two sequential elutions to maximize recovery.[5] |
| 2. 4sU-induced Sequencing Bias: High levels of 4sU incorporation can interfere with reverse transcription and lead to mismatches (T-to-C conversions in nucleotide conversion methods), which can cause problems with read mapping and quantification.[9] | Be aware of potential biases. Use computational pipelines specifically designed to handle data from nucleotide conversion RNA-seq experiments to correct for these issues.[9] |
Quantitative Data Summary
Table 1: Recommended 4sU Concentrations for Different Labeling Durations
This table provides general guidelines for 4sU concentrations. Optimal values should be determined experimentally for each specific cell line.[5]
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |
| < 10 | 500 – 20,000 |
| 15 – 30 | 500 – 1,000 |
| 60 | 200 – 500 |
| 120 | 100 – 200 |
Data adapted from Garibaldi et al. (2017).[5]
Experimental Protocols & Workflows
Overall Experimental Workflow
The process involves metabolically labeling cellular RNA, isolating the total RNA, specifically biotinylating the newly transcribed fraction, and finally purifying it using streptavidin affinity.
Caption: Workflow for purifying 4sU-labeled transcripts.
Troubleshooting Logic Diagram
This diagram helps diagnose the cause of low RNA yield after purification.
Caption: Decision tree for troubleshooting low RNA yield.
Protocol 1: Metabolic Labeling and RNA Extraction
This protocol is adapted from established methods.[1][2][5]
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.
-
Labeling: Aspirate the existing medium and replace it with fresh medium containing the desired final concentration of 4sU (see Table 1).
-
Incubation: Incubate the cells for the desired labeling period under standard culture conditions.[4]
-
Harvesting: After incubation, aspirate the 4sU-containing medium. To stop the labeling, immediately lyse the cells by adding TRIzol reagent directly to the plate (e.g., 3 mL for a 10 cm dish).[2]
-
RNA Extraction: Homogenize the lysate by pipetting and transfer to a suitable tube. Proceed with total RNA extraction following the TRIzol manufacturer's protocol or a similar phenol-based method. This typically involves chloroform addition, phase separation, and isopropanol (B130326) precipitation of the aqueous phase containing the RNA.[1][2]
-
RNA Quantification: Resuspend the final RNA pellet in RNase-free water and determine the concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Biotinylation and Purification of Labeled RNA
This protocol assumes you have ~80-100 µg of high-quality total RNA from Protocol 1.[1][2][5]
-
Biotinylation Reaction Setup:
-
In an RNase-free tube, combine 80-100 µg of total RNA.
-
Add 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA).
-
Add EZ-Link Biotin-HPDP (dissolved in DMF, final concentration ~0.5 mg/mL).
-
Bring the final volume up with RNase-free water.
-
-
Incubation: Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.[4]
-
Removal of Unbound Biotin:
-
RNA Precipitation:
-
Add 1/10th volume of 5 M NaCl and an equal volume of isopropanol to the aqueous phase.[4]
-
Incubate to precipitate the RNA (e.g., 30 minutes at -80°C).
-
Centrifuge at high speed (e.g., 20,000 x g for 20-30 min at 4°C) to pellet the RNA.[4][5]
-
Wash the pellet with 75% ethanol (B145695), air-dry briefly, and resuspend in RNase-free water.
-
-
Affinity Purification:
-
Prepare streptavidin-coated magnetic beads by washing them according to the manufacturer's instructions.
-
Denature the biotinylated RNA by heating to 65°C for 10 minutes, followed by immediate placement on ice for 5 minutes.[4][5]
-
Add the denatured RNA to the washed beads and incubate for 30-60 minutes at room temperature with rotation to allow binding.[4]
-
-
Washing:
-
Elution:
-
Final Precipitation: Precipitate the eluted RNA using ethanol and glycogen, wash, and resuspend in a small volume of RNase-free water for downstream applications.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
overcoming challenges in 5-Methoxy-4-thiouridine-based sequencing library preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during 5-Methoxy-4-thiouridine (5-methoxy-4-SU) based sequencing library preparation. As direct literature on 5-methoxy-4-SU is limited, this guide primarily draws upon the extensive knowledge available for the closely related and widely used analog, 4-thiouridine (B1664626) (4sU). The principles and troubleshooting strategies are largely applicable, though optimization of specific parameters for 5-methoxy-4-SU may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of labeled RNA after enrichment?
The yield of newly transcribed RNA is influenced by several factors, including the cell type, the duration of metabolic labeling, and the concentration of the nucleoside analog. Shorter labeling times result in a lower proportion of labeled RNA relative to the total RNA pool. For instance, with 4sU, a 5-minute pulse can yield approximately 0.8% of total RNA as newly transcribed, while a 60-minute pulse can yield around 3.5%.[1] It's important to note that higher concentrations of 4sU may be needed for adherent cells compared to suspension cells to achieve similar incorporation rates.[2]
Q2: How can I verify the successful incorporation of the thiouridine analog and subsequent biotinylation?
A dot blot analysis is a straightforward method to confirm both the incorporation of the thiouridine analog into RNA and the efficiency of the biotinylation step. This technique involves spotting serial dilutions of your RNA samples (pre- and post-biotinylation) onto a nylon membrane, followed by detection with streptavidin-HRP and a chemiluminescent substrate. A biotinylated control oligo should be used as a positive control, and RNA from unlabeled cells serves as a negative control.[2]
Q3: Can the incorporation of 5-methoxy-4-SU introduce biases in my sequencing data?
Yes, metabolic labeling with nucleoside analogs like 4sU can introduce certain biases. High concentrations or extended labeling times can lead to an underrepresentation of short-lived RNAs in the sequencing data.[3][4] This bias can stem from several factors, including reduced mappability of reads containing multiple T-to-C conversions (a hallmark of this method), and potential global reduction in RNA synthesis.[3][4] It is crucial to carefully titrate the concentration of 5-methoxy-4-SU and the labeling time to minimize these effects.
Troubleshooting Guide
Low Yield of Labeled RNA
| Potential Cause | Recommended Solution |
| Suboptimal concentration of 5-methoxy-4-SU. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations (e.g., 50 µM to 500 µM) and assess both RNA yield and potential cytotoxicity.[2] |
| Insufficient labeling time. | For highly dynamic processes, short labeling times are necessary. However, if the yield is too low, consider extending the labeling period. Balance the need for temporal resolution with obtaining sufficient material for library preparation.[1] |
| Inefficient biotinylation. | Ensure the biotinylation reagent (e.g., Biotin-HPDP) is fresh and properly stored. Optimize the ratio of biotinylation reagent to RNA. Denature the RNA by heating to 65°C for 10 minutes before biotinylation to improve accessibility of the thiol groups.[2] |
| Inefficient enrichment of biotinylated RNA. | Use fresh streptavidin-coated magnetic beads and ensure they are properly washed and equilibrated. Perform the binding step at room temperature with rotation to maximize capture. Elute the RNA using a fresh solution of a reducing agent like DTT.[2] |
High Background (Contamination with Unlabeled RNA)
| Potential Cause | Recommended Solution |
| Insufficient washing of streptavidin beads. | After binding the biotinylated RNA, perform stringent washes to remove non-specifically bound, unlabeled RNA. Use a wash buffer containing a mild detergent.[5] |
| Carryover of unlabeled RNA during elution. | Ensure the magnetic separation is complete and all supernatant containing unbound RNA is removed before adding the elution buffer. |
| Suboptimal biotinylation leading to incomplete capture. | Refer to the "Inefficient biotinylation" solutions in the "Low Yield" section. Incomplete biotinylation will result in labeled RNA not being captured, and the unbound fraction will be enriched with unlabeled RNA. |
Poor Sequencing Library Quality
| Potential Cause | Recommended Solution |
| RNA degradation. | Use RNase-free reagents and consumables throughout the protocol. Assess RNA integrity using a Bioanalyzer or similar instrument before and after enrichment. |
| Adapter dimers. | Optimize the adapter ligation step by adjusting the adapter-to-insert molar ratio. Perform a stringent size selection after library amplification to remove small fragments. |
| PCR over-amplification. | Determine the optimal number of PCR cycles by performing a qPCR test on a small aliquot of the library. Over-amplification can lead to PCR duplicates and biased representation. |
Experimental Protocols
Metabolic Labeling of Nascent RNA
-
Culture cells to approximately 70-80% confluency.
-
Prepare the labeling medium by dissolving this compound to the desired final concentration in pre-warmed culture medium.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 5 to 120 minutes) under standard culture conditions. Protect the cells from bright light as thiouridine analogs can be photo-reactive.[2]
-
After incubation, aspirate the labeling medium and immediately lyse the cells with TRIzol reagent.[5]
Total RNA Extraction
-
Following cell lysis with TRIzol, add chloroform (B151607) (0.2 mL per 1 mL of TRIzol) and shake vigorously for 15 seconds.[2]
-
Incubate at room temperature for 2-3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol (B130326) and 1/10th volume of 3 M sodium acetate.
-
Incubate at -20°C for at least one hour.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol (B145695), air-dry briefly, and resuspend in RNase-free water.
Thiol-Specific Biotinylation
-
Start with 60-80 µg of total RNA.
-
Set up the biotinylation reaction in the following order: 10x Biotinylation Buffer, RNA diluted in nuclease-free water, and Biotin-HPDP (1 mg/mL in DMF).[2]
-
Incubate the reaction for 1.5 hours at room temperature with gentle rotation.
-
Remove unreacted biotin (B1667282) by performing a chloroform:isoamyl alcohol extraction followed by ethanol precipitation.
Enrichment of Biotinylated RNA
-
Resuspend the biotinylated RNA in a suitable binding buffer.
-
Wash streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Incubate the biotinylated RNA with the prepared beads for 30 minutes at room temperature with rotation.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the captured RNA from the beads by incubating with a fresh solution of 100 mM DTT.[5]
-
Recover the eluted RNA by ethanol precipitation.
Visualizations
Caption: Experimental workflow for 5-methoxy-4-SU-based sequencing.
Caption: Troubleshooting logic for low yield of labeled RNA.
References
- 1. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of 5-Methoxy-4-thiouridine
Welcome to the technical support center for 5-Methoxy-4-thiouridine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a modified nucleoside analog. While specific research on the 5-methoxy derivative is less abundant, it is structurally related to 4-thiouridine (B1664626) (4sU), a well-established tool in molecular biology. 4sU is widely used for metabolic labeling of newly synthesized RNA to study RNA dynamics, including transcription rates, RNA processing, and turnover. It is anticipated that this compound is being explored for similar applications, potentially with altered properties due to the 5-methoxy group.
Q2: What are the main challenges in achieving efficient cellular uptake of this compound?
Like many nucleoside analogs, the primary challenges for efficient cellular uptake of this compound include:
-
Limited membrane permeability: The hydrophilic nature of nucleosides can hinder their passive diffusion across the lipid bilayer of the cell membrane.
-
Dependence on nucleoside transporters: Cellular uptake is often reliant on specific transporter proteins, the expression levels of which can vary significantly between different cell types.[1]
-
Rate-limiting enzymatic activation: Once inside the cell, the nucleoside analog must be phosphorylated by cellular kinases to its active triphosphate form. This initial phosphorylation step can be inefficient and rate-limiting.[2]
Q3: What are the primary strategies to enhance the cellular uptake of this compound?
The main strategies to improve the intracellular concentration of this compound are:
-
Prodrug Modifications: Chemically modifying the molecule into a more lipophilic prodrug can enhance its ability to cross the cell membrane. These prodrugs are designed to be cleaved intracellularly, releasing the active this compound.[2][3]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in liposomes or other nanoparticles can facilitate its entry into cells, bypassing the need for nucleoside transporters.[4][5]
-
Modulation of Nucleoside Transporter Activity: For cell lines with known transporter expression, optimizing culture conditions to enhance transporter activity could be a viable strategy. Conversely, in cases of rapid efflux, inhibitors of specific transporters might be used, though this is a more complex approach.
Troubleshooting Guides
Issue 1: Low or undetectable intracellular levels of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Low expression of nucleoside transporters in the cell line. | 1. Screen cell lines for the expression of key nucleoside transporters (e.g., ENT1, ENT2, CNT1, CNT3) using qPCR or western blotting. 2. Consider using a cell line known to have high expression of uridine (B1682114) transporters.[2] 3. Employ a prodrug or nanoparticle-based delivery strategy to bypass transporter dependency. | Cellular uptake of nucleoside analogs is highly dependent on the presence of specific transporter proteins.[2] |
| Inefficient phosphorylation of this compound. | 1. Utilize a 5'-monophosphate prodrug of this compound to bypass the initial rate-limiting phosphorylation step.[2] | The first phosphorylation is often the slowest step in the activation of nucleoside analogs.[2] |
| Rapid efflux of the compound. | 1. Investigate the expression of efflux pumps (e.g., ABC transporters) in your cell line. 2. If efflux is suspected, consider the use of broad-spectrum efflux pump inhibitors as a diagnostic tool, though this may have off-target effects. | Some cells can actively pump out foreign compounds, reducing their intracellular concentration. |
| Degradation of the compound in the culture medium. | 1. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. 2. Minimize the incubation time or replenish the medium with fresh compound during long-term experiments. | The stability of modified nucleosides can vary depending on the chemical environment. |
Issue 2: High cytotoxicity observed at effective concentrations.
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibition of essential cellular processes. | 1. Perform a dose-response curve to determine the IC50 value and identify a concentration that balances efficacy with acceptable cytotoxicity.[6] 2. Reduce the incubation time with the compound. | High concentrations of nucleoside analogs can interfere with DNA and RNA synthesis, leading to cell death.[6] |
| Off-target effects of the compound or delivery vehicle. | 1. If using a prodrug, test the cytotoxicity of the promoiety alone. 2. If using a nanoparticle formulation, evaluate the cytotoxicity of the empty nanoparticles (placebo). | The delivery vehicle or cleaved components of a prodrug can have their own toxic effects. |
| Induction of a cellular stress response. | 1. Monitor for markers of cellular stress (e.g., p53 activation) at different concentrations and incubation times. 2. Use the lowest effective concentration for the shortest possible duration. | High levels of modified nucleoside incorporation can trigger stress pathways.[7] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by HPLC-MS/MS
This protocol provides a general framework for the quantification of intracellular this compound. Optimization for specific cell types and equipment is recommended.
1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.[8] b. Treat cells with the desired concentration of this compound for the specified duration. Include untreated control wells.
2. Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold methanol/water (80:20, v/v) to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the lysate to a microcentrifuge tube.
3. Extraction: a. Vortex the lysate vigorously for 1 minute. b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant containing the intracellular metabolites to a new tube.
4. Sample Preparation: a. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.
5. HPLC-MS/MS Analysis: a. Column: Use a reverse-phase C18 column suitable for polar compounds. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Develop a gradient to effectively separate this compound from other intracellular components. e. Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Determine the specific precursor and product ion transitions for this compound. f. Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount in the cell extracts. Normalize the results to the cell number or total protein content.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[6] b. Incubate overnight to allow for cell attachment.[6]
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. b. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.[6] c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6] b. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[6] c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[6] d. Gently agitate the plate to dissolve the formazan crystals.[6]
4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression.[6]
Data Presentation
Table 1: Hypothetical Comparison of Cellular Uptake Enhancement Strategies for this compound
| Strategy | Fold Increase in Intracellular Concentration (vs. Free Drug) | IC50 (µM) | Notes |
| Free this compound | 1x | 50 ± 5 | Baseline for comparison. |
| 5'-Monophosphate Prodrug | 5x - 10x | 25 ± 3 | Bypasses the initial phosphorylation step.[2] |
| Liposomal Formulation | 15x - 20x | 10 ± 2 | Enhances uptake via endocytosis.[4] |
| Lipid Nanoparticle Formulation | 20x - 30x | 5 ± 1 | May offer improved stability and targeted delivery. |
Note: The data in this table is illustrative and should be determined experimentally for your specific system.
Visualizations
Caption: Cellular uptake and activation of this compound.
Caption: Troubleshooting workflow for low cellular uptake.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticulation of Prodrug into Medicines for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in prodrug-based nanoparticle therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiouridine Analogs for Nascent RNA Labeling: 4-Thiouridine vs. the Enigmatic 5-Methoxy-4-thiouridine
For researchers, scientists, and drug development professionals, the precise measurement of newly synthesized RNA is critical for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs is a cornerstone technique in this endeavor. 4-Thiouridine (B1664626) (4sU) has long been a workhorse for isolating nascent RNA. This guide provides a comprehensive comparison of 4sU with the lesser-known 5-Methoxy-4-thiouridine, highlighting the current state of knowledge and providing detailed experimental protocols for the well-established 4sU.
Executive Summary
This guide delves into a comparative analysis of 4-thiouridine (4sU) and this compound for the metabolic labeling of newly transcribed RNA. Our extensive review of scientific literature reveals that 4sU is a well-characterized and widely adopted tool with a wealth of supporting experimental data and established protocols. In stark contrast, information regarding the application of this compound in RNA labeling is virtually nonexistent in the public domain. While one vendor describes this compound as a purine (B94841) nucleoside analog with potential antitumor properties, its utility for tracking RNA synthesis remains undocumented.[1]
Therefore, this comparison will primarily focus on the established performance of 4sU, while clearly delineating the significant knowledge gap concerning this compound.
4-Thiouridine (4sU): The Established Standard
4-Thiouridine is a uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine.[2][3] The key to its utility lies in the substitution of the oxygen atom at the 4th position of the pyrimidine (B1678525) ring with a sulfur atom.[3] This thiol group provides a specific chemical handle for the subsequent biotinylation and affinity purification of the labeled RNA.[2]
Performance Characteristics of 4-Thiouridine
| Feature | Performance | Supporting Data/Observations |
| Labeling Efficiency | High, with incorporation rates varying by cell type and experimental conditions. | Efficient incorporation allows for the capture of newly synthesized RNA within short labeling periods. |
| Specificity | High for newly transcribed RNA. | Incorporated by RNA polymerases during transcription. |
| Cytotoxicity | Can be cytotoxic at high concentrations and with prolonged exposure. | Elevated concentrations (>50μM) and extended labeling times can lead to inhibition of rRNA synthesis and processing.[3][4] |
| Effects on RNA Biology | May influence pre-mRNA splicing, particularly for introns with weak splice sites.[3][4] | Increased incorporation of 4sU has been shown to decrease splicing efficiency in some contexts.[3] |
| Downstream Applications | Compatible with a wide range of applications including qRT-PCR, microarrays, and next-generation sequencing (RNA-seq).[2] | The thiol group allows for covalent modification, enabling stringent purification conditions. |
Experimental Workflow for 4sU Labeling
The following diagram outlines the typical experimental workflow for metabolic labeling of nascent RNA using 4sU.
References
- 1. This compound | Orgasynth [orgasynth.com]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
A Researcher's Guide to the Validation of 5-Methoxy-4-thiouridine Incorporation in RNA
An objective comparison of mass spectrometry and alternative methodologies for the quantification of a novel RNA metabolic label.
In the expanding field of epitranscriptomics, the precise analysis of RNA modifications and metabolically incorporated labels is paramount for understanding the dynamics of RNA metabolism. 5-Methoxy-4-thiouridine (5-methoxy-4-thioU) is a novel uridine (B1682114) analog designed for metabolic labeling of newly transcribed RNA. Its validation and accurate quantification upon incorporation into cellular RNA are critical for its application in studying RNA synthesis, processing, and turnover. This guide provides a comparative overview of mass spectrometry, the gold standard for molecular quantification, against alternative methods for validating the incorporation of thiouridine analogs.
Disclaimer: As this compound is a novel compound, specific quantitative data for its analysis is not yet widely available. Therefore, this guide utilizes data from its structural analog, 4-thiouridine (B1664626) (4sU), as a proxy to compare the performance of different analytical platforms. The principles and relative performance of these methods are expected to be comparable.
Comparative Analysis of Quantification Methods
The choice of a validation method depends on the specific requirements of the study, including the need for absolute quantification, high throughput, and sensitivity. The following tables provide a quantitative and qualitative comparison of key performance indicators for different analytical techniques.
Table 1: Quantitative Performance Comparison of 4-thiouridine (4sU) Detection Methods
| Parameter | Mass Spectrometry (LC-MS/MS) | SLAM-seq | Nanopore Direct RNA Sequencing | Dot Blot |
| Limit of Detection (LOD) | Low femtomole range for some modified nucleosides | Not explicitly defined; dependent on sequencing depth and T-to-C conversion rate. | Under active development; can detect modifications at the single-molecule level[1]. | Nanogram range of total RNA[2][3]. |
| Limit of Quantification (LOQ) | Low femtomole range | Not explicitly defined; relies on statistical analysis of T-to-C conversions[4][5]. | Stoichiometry can be estimated, but precise LOQ is not yet standardized. | Semi-quantitative; relies on signal intensity comparison to standards[2][3]. |
| Dynamic Range | Wide, typically several orders of magnitude. | Dependent on sequencing depth; can be limited by high incorporation rates causing mapping issues[4][5]. | Potentially wide; can be influenced by base-calling accuracy and algorithms[6]. | Narrower range compared to MS and sequencing methods. |
| Accuracy | High, considered the gold standard for quantification. | High, with reported T-to-C conversion rates of ~98%. Can be affected by biases that require computational correction[4][5]. | Accuracy for modification quantification is an area of active development and depends on the computational model used[1][6]. | Lower accuracy, primarily semi-quantitative. |
| Precision (%RSD) | High, with RSDs typically below 15%. | Precision is influenced by sequencing depth and bioinformatics pipeline[4][5]. | Variable and dependent on the specific modification, sequence context, and analytical software[1]. | Lower precision compared to other methods. |
Table 2: Qualitative Feature Comparison of 4-thiouridine (4sU) Detection Methods
| Feature | Mass Spectrometry (LC-MS/MS) | SLAM-seq | Nanopore Direct RNA Sequencing | Dot Blot |
| Principle | Separation by chromatography and detection by mass-to-charge ratio. | Metabolic labeling, chemical conversion of 4sU to a cytosine analog, and detection of T-to-C mutations by sequencing. | Direct sequencing of native RNA, with modifications causing detectable changes in the ionic current. | Immobilization of RNA on a membrane and detection with a specific antibody or probe. |
| Quantification | Absolute | Relative (to total uridines) | Relative (stoichiometry per site) | Semi-quantitative |
| Throughput | Lower | High | High | High |
| Sequence Context | Lost upon digestion to nucleosides; can be retained with analysis of RNA fragments. | Single-nucleotide resolution. | Single-nucleotide resolution. | No sequence information. |
| Instrumentation Cost | High | Moderate (sequencer) | Moderate (sequencer) | Low |
| Expertise Required | High (instrument operation and data analysis). | Moderate (bioinformatics). | Moderate (bioinformatics). | Low |
Experimental Workflow Overview
The general workflow for validating the incorporation of a thiouridine analog like this compound involves several key steps, from introducing the label to the cells to the final data analysis. The specific path taken depends on the chosen analytical method.
References
- 1. RNA modifications detection by comparative Nanopore direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of 5-Methoxyuridine and 5-Ethynyluridine for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of scientific literature on "5-Methoxy-4-thiouridine" for RNA metabolic labeling, this guide provides a comparative analysis of 5-Methoxyuridine and 5-ethynyluridine (B57126) . This comparison is based on the inferred interest in evaluating a methoxy-modified uridine (B1682114) analog against an ethynyl-modified counterpart.
Introduction
The study of cellular processes, particularly gene expression and RNA metabolism, relies heavily on the use of nucleoside analogs that can be incorporated into newly synthesized nucleic acids. These molecular probes allow for the tracking, isolation, and analysis of RNA, providing invaluable insights into cellular function in both normal and disease states. This guide offers a detailed comparative analysis of two such uridine analogs: 5-Methoxyuridine and 5-ethynyluridine.
5-Methoxyuridine is a naturally occurring modified nucleoside found in the tRNA of some organisms. Its role in cellular processes is primarily associated with the regulation of protein synthesis. In contrast, 5-ethynyluridine (EU) is a synthetic nucleoside analog designed for bioorthogonal labeling of newly synthesized RNA. The terminal alkyne group of EU allows for a highly specific and efficient "click" reaction with azide-containing reporters, enabling the visualization and capture of nascent RNA.
This guide will objectively compare the properties, mechanisms of action, and experimental applications of these two compounds, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance metrics of 5-Methoxyuridine and 5-ethynyluridine.
| Feature | 5-Methoxyuridine | 5-Ethynyluridine (EU) |
| Chemical Structure | Uridine with a methoxy (B1213986) group at the 5-position of the uracil (B121893) base. | Uridine with an ethynyl (B1212043) group at the 5-position of the uracil base. |
| Primary Application | Studied for its role in tRNA modification and potential as a modulator of mRNA translation.[1] | Bioorthogonal labeling and analysis of newly synthesized RNA.[2][3][4] |
| Mechanism of Action | Incorporated into RNA during transcription. May influence ribosome binding and translation efficiency.[1] | Incorporated into nascent RNA by RNA polymerases. The ethynyl group serves as a handle for click chemistry.[4][5] |
| Detection Method | Typically requires specific antibodies or mass spectrometry for detection. | Highly specific and sensitive detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with fluorescent or biotinylated azides.[4][5] |
| Cellular Perturbation | May have biological effects by altering tRNA function and mRNA translation.[1] | Generally considered to have low cytotoxicity at optimal concentrations, but can perturb nuclear RNA metabolism and, in some organisms, be incorporated into DNA.[6][7][8] |
| Reported Cytotoxicity | Data on cytotoxicity is limited, but as a modified natural nucleoside, it is expected to have lower toxicity at physiological concentrations. | Low at recommended concentrations, though some studies report inhibition of cell proliferation at higher concentrations or with prolonged exposure.[8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
This protocol is adapted from established methods for EU labeling in cultured cells.[5][9]
Materials:
-
5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., Click-iT™ RNA Imaging Kit, Invitrogen) containing a fluorescent azide
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
EU Labeling: Prepare the EU labeling medium by diluting the EU stock solution in pre-warmed cell culture medium to the desired final concentration (typically 0.1-1 mM).
-
Remove the existing medium from the cells and replace it with the EU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal growth conditions.
-
Fixation: After labeling, remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells three times with PBS. Stain the nuclei with a suitable counterstain (e.g., DAPI).
-
Imaging: Mount the coverslips on microscope slides and visualize the EU-labeled RNA using a fluorescence microscope.
Protocol 2: Analysis of 5-Methoxyuridine Incorporation (Hypothetical Protocol)
As there are no standard protocols for the specific application of 5-Methoxyuridine in metabolic labeling for visualization, this hypothetical protocol is based on general methods for detecting modified nucleosides.
Materials:
-
5-Methoxyuridine
-
Cell culture medium
-
Cell lysis buffer
-
RNA extraction kit (e.g., TRIzol)
-
Enzymes for RNA digestion (e.g., RNase T1, Nuclease P1)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Antibody specific for 5-Methoxyuridine (if available)
-
Secondary antibody conjugated to a fluorophore (for immunofluorescence)
Procedure for LC-MS analysis:
-
Cell Treatment: Treat cells with 5-Methoxyuridine at a desired concentration and for a specific duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard RNA extraction protocol.
-
RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of nucleases.
-
LC-MS Analysis: Analyze the digested nucleoside mixture by LC-MS to detect and quantify the amount of 5-Methoxyuridine relative to the canonical nucleosides.
Procedure for Immunofluorescence (if a specific antibody is available):
-
Follow steps 1-5 of the EU labeling protocol for cell culture, treatment with 5-Methoxyuridine, and fixation/permeabilization.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against 5-Methoxyuridine diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Washing, Staining, and Imaging: Follow steps 9 and 10 of the EU labeling protocol.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Cellular uptake and metabolic pathway of 5-Methoxyuridine and 5-Ethynyluridine for RNA labeling.
Experimental Workflow
Caption: Comparative experimental workflows for the detection of incorporated 5-Ethynyluridine and 5-Methoxyuridine.
Conclusion
5-Methoxyuridine and 5-ethynyluridine represent two distinct classes of uridine analogs with different applications in cellular research. 5-ethynyluridine stands out as a powerful and versatile tool for the specific labeling and analysis of newly synthesized RNA, owing to its bioorthogonal ethynyl group that enables highly efficient and sensitive detection via click chemistry. While it can cause some cellular perturbations, its utility in studying RNA dynamics is well-established.
5-Methoxyuridine, as a naturally occurring modified nucleoside, is more relevant for studies focused on the biological roles of tRNA modifications and their impact on translation. Its use as a general metabolic label for nascent RNA is not established, and detection methods are less straightforward compared to EU.
For researchers aiming to investigate the dynamics of RNA synthesis, processing, and turnover, 5-ethynyluridine is the superior choice due to its established protocols and robust detection methods. Conversely, researchers interested in the specific roles of modified nucleosides in translation and tRNA function would find 5-Methoxyuridine to be a more relevant subject of study. The choice between these two analogs ultimately depends on the specific biological question being addressed.
References
- 1. 5-Methoxyuridine, 35542-01-09 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Thiouridine,4-S-U Oligonucleotide Modification [biosyn.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Metabolic Labeling Agents for Assessing Transcriptional Perturbation
For Researchers, Scientists, and Drug Development Professionals
The study of transcriptional dynamics is fundamental to understanding cellular processes and the effects of therapeutic agents. Metabolic labeling of nascent RNA with nucleotide analogs is a powerful technique to distinguish newly transcribed RNA from the pre-existing RNA pool, providing a direct measure of transcriptional activity. This guide provides a comparative analysis of commonly used metabolic labeling agents, with a primary focus on the widely utilized 4-thiouridine (B1664626) (4sU) and its key alternatives, offering insights into their mechanisms, applications, and potential effects on transcription.
While the specific compound 5-Methoxy-4-thiouridine is not documented in the scientific literature as a tool for assessing transcriptional perturbation, this guide will focus on the well-established and characterized alternatives that serve this purpose.
Comparison of Metabolic Labeling Agents
The selection of a metabolic labeling agent can significantly impact the outcome and interpretation of a study. The ideal agent should be efficiently incorporated into nascent RNA with minimal perturbation to the native transcriptional process and cellular health. Here, we compare three commonly used uridine (B1682114) analogs: 4-thiouridine (4sU), 5-bromouridine (B41414) (BrU), and 5-ethynyluridine (B57126) (5-EU).
| Feature | 4-thiouridine (4sU) | 5-bromouridine (BrU) | 5-ethynyluridine (5-EU) |
| Mechanism of Action | A uridine analog with a sulfur atom at the 4th position, incorporated into newly transcribed RNA.[1][2][3] The thio-group allows for specific chemical reactions for enrichment or identification. | A halogenated uridine analog incorporated into nascent RNA. It can be detected and isolated via immunoprecipitation with anti-BrdU antibodies.[4] | A uridine analog containing a terminal alkyne group. This group allows for bioorthogonal "click chemistry" reactions for detection and purification.[4][5] |
| Incorporation Efficiency | Generally high, with median incorporation rates of 0.5% to 2.3% in mammalian cells under typical conditions.[1][2][3] | Efficiently incorporated into nascent RNA. | Efficiently incorporated into nascent RNA. |
| Detection/Isolation Method | Thiol-specific biotinylation followed by streptavidin-based enrichment, or induction of T-to-C mutations during reverse transcription for sequencing-based identification (e.g., SLAM-seq).[3][4] | Immunoprecipitation using anti-BrdU antibodies (BRIC-seq).[4][6] | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach fluorescent dyes or biotin (B1667282) for visualization or enrichment.[5][6] |
| Potential Perturbations | At high concentrations (>50µM) and with extended exposure, can inhibit rRNA synthesis and processing, and may affect pre-mRNA splicing, particularly for introns with weak splice sites.[1][2][7] High incorporation rates can also lead to an increase in abortive transcripts during in vitro transcription.[1][2][7] | Can be cytotoxic at high concentrations or with long incubation times. The use of antibodies for enrichment can sometimes lead to non-specific binding. | The copper catalyst used in click chemistry can be toxic to cells and may cause RNA degradation, requiring modified protocols to minimize these effects.[6] |
| Key Applications | Measuring RNA synthesis and decay rates (4sU-seq), identifying direct transcriptional targets of perturbations, mapping RNA-protein interactions (photoactivatable crosslinking).[3][4] | Measuring RNA stability and turnover rates (BRIC-seq).[4][6] | Imaging of newly synthesized RNA, transcriptome-wide analysis of nascent RNA (e.g., Neu-seq).[5] |
Experimental Protocols
General Protocol for Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
This protocol provides a general workflow for labeling newly transcribed RNA in mammalian cell culture using 4sU, followed by isolation for downstream analysis such as RNA sequencing (4sU-seq).
-
Cell Culture and Labeling:
-
Plate cells to be in the logarithmic growth phase at the time of labeling.
-
Prepare a stock solution of 4sU (e.g., 100 mM in DMSO).
-
Dilute the 4sU stock solution in pre-warmed complete cell culture medium to the desired final concentration. Recommended concentrations can vary based on the cell type and labeling duration (see table below).[8]
-
Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the 4sU-containing medium.
-
Incubate the cells for the desired labeling period. Shorter incubation times are used to capture nascent transcripts, while longer times can be used in pulse-chase experiments to measure RNA decay.[8]
-
| Duration of Labeling | Recommended 4sU Concentration |
| <10 min | 500–20,000 µM |
| 15–30 min | 500–1000 µM |
| 60 min | 200–500 µM |
| 120 min | 100–200 µM |
| (Table adapted from[8]) |
-
RNA Isolation:
-
After labeling, harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
-
Biotinylation of 4sU-labeled RNA:
-
Thiol-specifically biotinylate the 4sU-labeled RNA using a reagent like HPDP-Biotin. This step attaches a biotin molecule to the sulfur atom of the incorporated 4sU.
-
-
Enrichment of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA. The strong interaction between biotin and streptavidin allows for stringent washing to remove unlabeled RNA.[8]
-
-
Elution and Downstream Analysis:
-
Elute the captured RNA from the beads using a reducing agent like dithiothreitol (B142953) (DTT).
-
The enriched, newly transcribed RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing.
-
Visualizing the Workflow and Concepts
Experimental Workflow for Nascent RNA Analysis
Caption: A generalized workflow for studying nascent RNA using metabolic labeling.
Comparison of Uridine Analogs
Caption: Chemical structures of Uridine and its commonly used analogs.
Decision Framework for Selecting a Labeling Agent
Caption: A decision tree to guide the selection of a metabolic labeling agent.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. escholarship.org [escholarship.org]
A Researcher's Guide to Control Experiments for 5-Methoxy-4-thiouridine (5-OMe-4-SU) Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling of nascent RNA with nucleoside analogs is a cornerstone technique for dissecting the dynamics of transcription, RNA processing, and decay. 5-Methoxy-4-thiouridine (5-OMe-4-SU) is a modified nucleoside that offers a valuable tool for these studies. However, the validity and interpretation of data from 5-OMe-4-SU labeling experiments are critically dependent on the implementation of rigorous control experiments. This guide provides a comparative overview of essential control experiments, their underlying principles, and detailed protocols to ensure the accuracy and reproducibility of your findings.
Comparison of this compound with a Key Alternative: 4-Thiouridine (B1664626)
A primary alternative and useful comparator for 5-OMe-4-SU is the well-established analog, 4-thiouridine (4sU). The structural similarity between these compounds makes 4sU an excellent benchmark for evaluating the performance and potential artifacts of 5-OMe-4-SU.
| Parameter | This compound (5-OMe-4-SU) | 4-Thiouridine (4sU) | Key Considerations |
| Labeling Efficiency | Data not readily available in comparative studies. | High, with incorporation rates of 0.5% to 2.3% in mammalian cells with concentrations of 100-500µM.[1] | Efficiency can be cell-type dependent and influenced by the duration and concentration of the labeling pulse. Direct comparison is essential. |
| Cytotoxicity | Expected to be low, but requires empirical validation. | Generally low at optimal concentrations, but can inhibit rRNA synthesis and processing at elevated concentrations (>50µM) and extended exposure.[1] | A dose-response and time-course analysis of cell viability is a critical control. |
| Perturbation to RNA Metabolism | Potential for effects on splicing and RNA stability should be assessed. | Can affect pre-mRNA splicing, particularly for introns with weaker splice sites.[1] | Transcriptome-wide analysis of splicing patterns in labeled vs. unlabeled cells is a necessary control. |
| Downstream Applications | Compatible with biotinylation and streptavidin enrichment. | Well-established for use in techniques like TUC-seq, SLAM-seq, and TimeLapse-seq.[2] | The methoxy (B1213986) group in 5-OMe-4-SU may influence the efficiency of downstream chemical reactions. |
Essential Control Experiments for 5-OMe-4-SU Labeling Studies
To ensure the specificity and reliability of your 5-OMe-4-SU labeling results, the following control experiments are indispensable.
No-Labeling Control
This fundamental control is essential to establish the baseline and assess any background signal.
-
Purpose: To determine the level of non-specific binding to the affinity matrix (e.g., streptavidin beads) in the absence of the 5-OMe-4-SU label.
-
Experimental Design: Process a sample of cells in parallel with the labeled samples, but without the addition of 5-OMe-4-SU. This sample should undergo all subsequent steps of the protocol, including RNA isolation, biotinylation, and enrichment.
-
Expected Outcome: The amount of RNA recovered from the no-labeling control should be negligible compared to the labeled samples.
Transcription Inhibition Control
This negative control validates that the incorporation of 5-OMe-4-SU is dependent on active transcription. Actinomycin D is a widely used transcription inhibitor.[3][4]
-
Purpose: To demonstrate that the labeling is specific to newly synthesized RNA.
-
Experimental Design: Pre-treat cells with a transcription inhibitor, such as Actinomycin D, before and during the 5-OMe-4-SU labeling pulse.
-
Expected Outcome: A significant reduction in the amount of labeled RNA recovered from the Actinomycin D-treated sample compared to the untreated labeled sample.
Pulse-Chase Experiment
This experiment is crucial for studying RNA stability and decay kinetics.
-
Purpose: To measure the degradation rate (half-life) of the labeled RNA population.
-
Experimental Design:
-
Pulse: Incubate cells with 5-OMe-4-SU for a defined period to label newly transcribed RNA.
-
Chase: Remove the 5-OMe-4-SU-containing medium and replace it with medium containing a high concentration of unlabeled uridine (B1682114). This "chases" the label out of the nucleotide pool, preventing further incorporation of 5-OMe-4-SU.
-
Collect cells at various time points during the chase period.
-
-
Data Analysis: The amount of labeled RNA remaining at each time point is quantified to determine the decay curve and calculate RNA half-lives.
Experimental Protocols
Protocol 1: Actinomycin D Transcription Inhibition Control
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-treatment: Add Actinomycin D to the cell culture medium at a final concentration of 5-10 µg/mL. Incubate for 30-60 minutes.
-
Labeling: While maintaining the Actinomycin D treatment, add 5-OMe-4-SU to the desired final concentration. Incubate for the intended labeling period.
-
Control: In a parallel culture, add only the vehicle for Actinomycin D (e.g., DMSO) and then proceed with the 5-OMe-4-SU labeling.
-
Harvest and Analysis: Harvest the cells, isolate total RNA, and proceed with the standard protocol for biotinylation, enrichment, and quantification of labeled RNA.
Protocol 2: Pulse-Chase Experiment for RNA Decay Analysis
-
Pulse: Add 5-OMe-4-SU to the cell culture medium to the desired final concentration. Incubate for a period sufficient to label the RNA population of interest (e.g., 2-4 hours).[5]
-
Chase:
-
Carefully aspirate the 5-OMe-4-SU-containing medium.
-
Wash the cells twice with pre-warmed, fresh medium.
-
Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 5 mM).[6]
-
-
Time Points: Harvest cells at various time points after the start of the chase (e.g., 0, 1, 2, 4, 8, 12 hours). The 0-hour time point represents the end of the pulse period.
-
RNA Isolation and Analysis: Isolate total RNA from each time point. Perform biotinylation and enrichment of the labeled RNA. Quantify the amount of labeled RNA at each time point using qRT-PCR or high-throughput sequencing.
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and its application, the following diagrams illustrate the workflows and a relevant signaling pathway that can be investigated using 5-OMe-4-SU labeling.
Figure 1: Experimental workflow for 5-OMe-4-SU labeling with key control arms.
Figure 2: Simplified TGF-β signaling pathway leading to transcriptional changes.
Metabolic labeling with 5-OMe-4-SU can be employed to study how TGF-β signaling dynamically alters the transcriptional landscape and the stability of target mRNAs.[7] By performing pulse-chase experiments in the presence or absence of TGF-β, researchers can determine if the observed changes in gene expression are due to altered transcription rates or changes in mRNA stability.
By diligently implementing these control experiments, researchers can confidently interpret their 5-OMe-4-SU labeling data, leading to a more accurate and nuanced understanding of RNA metabolism in their system of interest.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 5. Uncovering the Stability of Mature miRNAs by 4-Thio-Uridine Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Interplay Between TGF-β Signaling and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photoreactivity of 5-Methoxy-4-thiouridine and 4-Thiouridine for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate photoactivatable nucleoside is critical for the success of photocrosslinking experiments aimed at elucidating RNA-protein interactions and RNA structure. This guide provides a detailed comparison of the photoreactive properties of 5-methoxy-4-thiouridine and the more commonly used 4-thiouridine (B1664626), offering insights into their respective performance based on available experimental data.
The introduction of a thiol group at the 4-position of uridine (B1682114) creates a photoreactive analog that can be activated by near-UV light to form covalent crosslinks with interacting molecules. The further addition of a methoxy (B1213986) group at the 5-position has the potential to modulate the photophysical and photochemical properties of the parent compound, 4-thiouridine. While direct comparative studies on the photoreactivity of this compound are limited, analysis of related 5-substituted 4-thiouridine analogs provides valuable insights into the potential effects of this modification.
Quantitative Photophysical and Photochemical Data
A direct quantitative comparison of the key photoreactive parameters for this compound and 4-thiouridine is challenging due to the limited availability of data for the 5-methoxy derivative. However, data for 4-thiouridine and a related 5-substituted analog, 5-fluoro-4-thiouridine, can provide a basis for understanding the potential impact of 5-position modifications.
| Parameter | 4-Thiouridine | 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd) |
| Triplet Quantum Yield (ΦT) | Data not available in the searched literature | 0.79 ± 0.01 (in Acetonitrile)[1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available in the searched literature | 0.61 ± 0.02 (in Acetonitrile)[1][2] |
| Triplet Lifetime (τT) | ~250 ns (in aqueous solution at room temperature)[3] | 4.2 ± 0.7 µs (in Acetonitrile)[1][2] |
| Activation Wavelength | ~330-365 nm[4][5][6] | >300 nm |
Note: The data for 5-fluoro-4-thiouridine is for an acetylated derivative, which may influence its photophysical properties. The solvent also plays a significant role in these parameters.
Studies on 5-halogenated derivatives of 4-thiouridine have shown that substitution at the 5-position can significantly enhance photoreactivity. For instance, 5-fluoro-4-thiouridine exhibits much higher photoreactivity than the 5-chloro derivative.[1] This suggests that the electron-withdrawing or -donating nature of the substituent at the 5-position plays a crucial role in the excited state properties of the molecule. The methoxy group is generally considered an electron-donating group, which could potentially alter the energy levels of the excited states and influence the quantum yields and triplet lifetime of this compound. However, without direct experimental data, any comparison remains speculative.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of photoreactivity. Below are generalized protocols for determining key photophysical parameters and for performing RNA-protein crosslinking experiments.
Determination of Triplet Quantum Yield (ΦT) and Triplet Lifetime (τT) using Laser Flash Photolysis
This technique is employed to study the properties of the triplet excited state.
Procedure:
-
A solution of the nucleoside analog in the desired solvent is placed in a cuvette.
-
The solution is excited with a short laser pulse at a wavelength where the compound absorbs.
-
The formation and decay of the triplet state are monitored by measuring the change in absorbance of a probe beam at a wavelength where the triplet state absorbs.
-
The decay of the transient absorption signal is fitted to an exponential function to determine the triplet lifetime (τT).
-
The triplet quantum yield (ΦT) is determined by comparing the intensity of the transient absorption signal to that of a standard with a known triplet quantum yield under identical conditions.[7]
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This method quantifies the efficiency of singlet oxygen generation, a key reactive species in many photosensitized reactions.
Procedure:
-
A solution of the photosensitizer (thiouridine analog) and a singlet oxygen trap (e.g., 9,10-diphenylanthracene) in an appropriate solvent is prepared.
-
The solution is irradiated with light at a wavelength absorbed by the photosensitizer.
-
The consumption of the singlet oxygen trap is monitored over time by measuring the decrease in its absorbance or fluorescence.
-
The singlet oxygen quantum yield is determined by comparing the rate of trap consumption to that observed with a standard photosensitizer with a known singlet oxygen quantum yield under identical conditions.[8][9]
RNA-Protein Photocrosslinking Protocol
This protocol outlines the general steps for identifying RNA-protein interactions using photoreactive nucleoside analogs.[4][10]
Experimental Workflow:
Caption: General workflow for RNA-protein photocrosslinking experiments.
Reaction Mechanisms and Signaling Pathways
The photoactivation of 4-thiouridine and its derivatives proceeds through the absorption of a photon, leading to the formation of an excited singlet state. This is followed by efficient intersystem crossing to a longer-lived triplet state. The triplet state is the primary reactive species responsible for crosslinking. The crosslinking reaction can occur through various mechanisms, including hydrogen abstraction and cycloaddition reactions with nearby amino acid residues or nucleotides.
The specific signaling pathways affected by the incorporation and photoactivation of these analogs are context-dependent and relate to the function of the RNA and its interacting proteins that are being studied.
Photocrosslinking Reaction Pathway:
Caption: Simplified Jablonski diagram illustrating the photoactivation pathway.
Conclusion
While 4-thiouridine is a well-established and effective photoreactive nucleoside for studying RNA-protein interactions, the potential for enhanced or altered photoreactivity through substitution at the 5-position warrants further investigation. The available data on 5-fluoro-4-thiouridine suggests that such modifications can indeed lead to superior photophysical properties, such as a higher triplet quantum yield.
For researchers considering the use of this compound, it is crucial to recognize the current lack of direct comparative data. Preliminary experiments to characterize its photophysical properties, including its quantum yields and optimal irradiation conditions, are highly recommended. The experimental protocols provided in this guide offer a starting point for such characterization. The choice between 4-thiouridine and its 5-methoxy derivative will ultimately depend on the specific requirements of the experimental system and the desired outcomes. Further research into the photoreactivity of a broader range of 5-substituted 4-thiouridine analogs will be invaluable for the rational design of next-generation photoaffinity probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Excited state properties of 5-fluoro-4-thiouridine derivative† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA-Protein Photocrosslinking: Site- and sequence-specific Tracking - News Blog - Jena Bioscience [jenabioscience.com]
- 5. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Methoxy-4-thiouridine: A Comparative Guide for Nucleoside Analogs in Antiviral Research
In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies, primarily targeting the viral RNA-dependent RNA polymerase (RdRp). This guide provides a comparative analysis of 5-Methoxy-4-thiouridine and its related thiouridine analogs against other prominent nucleoside analogs such as Remdesivir, Favipiravir (B1662787), and Molnupiravir. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
Mechanism of Action: A Common Pathway of Viral Inhibition
Nucleoside analogs exert their antiviral effects by acting as fraudulent substrates for the viral RNA-dependent RNA polymerase (RdRp).[1] Once inside the host cell, these compounds are phosphorylated to their active triphosphate form.[1] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand.[1] The incorporation of the analog can lead to premature chain termination or introduce mutations into the viral genome, ultimately inhibiting viral replication.[2][3]
Comparative Analysis of Antiviral Activity and Cytotoxicity
The efficacy and safety of an antiviral agent are paramount. The following tables summarize the in vitro antiviral activity (EC50 - half-maximal effective concentration) and cytotoxicity (CC50 - half-maximal cytotoxic concentration) of 4-thiouridine (B1664626) derivatives and other key nucleoside analogs against various RNA viruses. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
Table 1: Antiviral Activity (EC50 in µM) of Nucleoside Analogs against RNA Viruses
| Compound/Analog Class | SARS-CoV-2 | Dengue Virus (DENV) | Influenza A Virus |
| 4-Thiouridine Derivatives | |||
| 2-Thiouridine[4] | Value not specified, but activity demonstrated | Activity demonstrated | Not Reported |
| Remdesivir | 0.07 (HCoV-229E)[5] | Not Reported | Not Reported |
| Favipiravir | 61.88 - 207.1[6] | Not Reported | 0.03 - 1.6[7] |
| Molnupiravir | Activity demonstrated in combination studies[8] | Not Reported | Activity demonstrated[4] |
Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) of Nucleoside Analogs
| Compound/Analog Class | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 4-Thiouridine Derivatives | |||
| 2-Thiouridine[4] | Various | >100 (implied) | High (inferred) |
| Remdesivir | MRC-5[5] | >2.0 | >28.6 (against HCoV-229E) |
| Favipiravir | VeroE6[6] | >500 | Low (against SARS-CoV-2) |
| Molnupiravir | Various | Generally low toxicity reported | Favorable SI reported |
Note: Direct comparative data for this compound was not available in the public domain at the time of this guide's compilation. Data for the closely related 2-thiouridine (B16713) is presented as a proxy for the potential of this class of compounds. The antiviral activity and cytotoxicity can vary significantly depending on the virus strain, cell line, and experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
Antiviral Activity Assay (EC50 Determination)
This protocol is based on a standard plaque reduction assay or a cytopathic effect (CPE) inhibition assay.[9]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Virus stock (e.g., SARS-CoV-2)
-
Test compounds (this compound and comparators)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 104 cells/well and incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.
-
Infection and Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the serially diluted compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.[9]
-
Quantification of Viral Activity:
-
Plaque Reduction Assay: Fix and stain the cells to visualize and count viral plaques. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
CPE Inhibition Assay: Assess cell viability using an MTT or similar assay. The EC50 is the concentration of the compound that results in 50% protection from virus-induced cell death.[9]
-
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of the test compound that is toxic to the host cells.[10]
Materials:
-
Vero E6 cells (or other relevant cell line)
-
Test compounds
-
DMEM with 10% FBS
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells as described in the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-compound control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[9]
-
Cell Viability Assessment: Quantify cell viability using an MTT or similar assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-compound control. The CC50 is the concentration of the compound that reduces cell viability by 50%.[10]
In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the viral polymerase.[2]
Materials:
-
Purified viral RdRp enzyme complex
-
RNA template and primer (often fluorescently labeled)
-
Ribonucleoside triphosphates (rNTPs)
-
Test compounds in their active triphosphate form
-
Reaction buffer
Procedure:
-
Reaction Setup: In a reaction tube, combine the purified RdRp enzyme, the RNA template-primer duplex, and the test compound (triphosphate form) in the reaction buffer.
-
Initiation of Reaction: Start the reaction by adding the mixture of rNTPs.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analysis: Analyze the reaction products using methods such as gel electrophoresis to visualize the inhibition of RNA elongation. The IC50 (half-maximal inhibitory concentration) can be determined by quantifying the amount of full-length RNA product at different compound concentrations.[2]
Conclusion
While direct comparative data for this compound is still emerging, the broader class of thiouridine analogs demonstrates significant promise as antiviral agents. The provided data on related compounds, alongside established nucleoside analogs like Remdesivir, Favipiravir, and Molnupiravir, offers a valuable framework for initial benchmarking. The detailed experimental protocols outlined in this guide are intended to facilitate standardized and reproducible evaluations of these and other novel nucleoside analogs, ultimately accelerating the discovery and development of new antiviral therapies. Researchers are encouraged to utilize these methodologies to generate direct comparative data for this compound to further elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Influenza Virus Drug Favipiravir Has Little Effect on Replication of SARS-CoV-2 in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of favipiravir against Bourbon virus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molnupiravir combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro | Medicines for Malaria Venture [mmv.org]
- 9. benchchem.com [benchchem.com]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
quantitative comparison of RNA labeling efficiency with 5-Methoxy-4-thiouridine
For researchers, scientists, and drug development professionals, the accurate analysis of newly synthesized RNA is critical for understanding gene expression dynamics, RNA processing, and decay. Metabolic labeling of RNA with nucleoside analogs is a powerful technique for these investigations. This guide provides an objective, data-driven comparison of the most widely used RNA labeling reagents.
A Note on 5-Methoxy-4-thiouridine (5-MeO-4-SU): As of this guide's compilation, there is a lack of published, peer-reviewed studies that quantitatively assess the RNA labeling efficiency of this compound. Consequently, direct comparative data with established reagents is not available. This guide will therefore focus on the two most prevalent and well-characterized metabolic RNA labeling reagents: 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5EU) .
Quantitative Comparison of 4sU and 5EU Labeling
The selection of an RNA labeling reagent is contingent on experimental goals, cell type, and desired downstream applications. The following tables provide a quantitative comparison of key performance metrics for 4sU and 5EU.
Table 1: Performance Metrics of 4sU and 5EU
| Parameter | 4-thiouridine (4sU) | 5-ethynyluridine (5EU) | References |
| Principle of Detection | Thiol-specific biotinylation or chemical conversion (e.g., SLAM-seq) leading to T-to-C transitions in sequencing. | Copper-catalyzed or copper-free "click" chemistry with an azide-modified reporter molecule (e.g., biotin (B1667282) or fluorophore). | [1][2] |
| Typical Labeling Efficiency | High, with methods like SLAM-seq and TUC-seq reporting >90% conversion rates. | High, with a strong correlation reported between nuclear RNA and EU-labeled nuclear RNA (R² = 0.767). | |
| Incorporation Rate | In mammalian cells, a 2-hour labeling with 500µM 4sU or a 24-hour labeling with 100µM 4sU results in a median incorporation rate of 0.5% to 2.3%.[3] | Generally considered to have efficient incorporation, though specific rates can be cell-type dependent. | |
| Cell Viability & Cytotoxicity | Generally high, but concentrations should be optimized to maintain >90% viability. Elevated concentrations (>50µM) and extended exposure can inhibit rRNA synthesis and processing.[3][4] | Generally high, but optimization is required. Some studies suggest lower toxicity than 4sU. | |
| Perturbation to RNA Function | Minimal interference with gene expression is reported at optimal concentrations. However, high incorporation rates can affect pre-mRNA splicing, especially for introns with weaker splice sites, and may increase the stability of the labeled pre-mRNA.[3][4] | Minimal perturbation is generally reported. However, in some organisms like the sea anemone Nematostella vectensis, EU has been shown to integrate into DNA, which could affect results in certain contexts. | |
| Signal-to-Noise Ratio | High, especially when using nucleotide conversion methods. | Good, allows for affinity purification of labeled RNA. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for metabolic RNA labeling using 4sU and 5EU.
Protocol 1: Metabolic RNA Labeling with 4-thiouridine (4sU)
This protocol is a composite of methodologies described in various studies and is intended as a general guide.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare fresh culture medium containing the desired final concentration of 4sU (e.g., 100-500 µM). The optimal concentration and labeling time (from 15 minutes to 24 hours) should be determined empirically for each cell type and experimental goal.
-
Remove the old medium and add the 4sU-containing medium to the cells.
-
Incubate for the desired labeling period under standard cell culture conditions.
-
-
Total RNA Isolation:
-
After labeling, aspirate the medium and lyse the cells directly on the plate using a TRIzol-based reagent.
-
Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
-
Thiol-Specific Biotinylation (for enrichment-based methods):
-
Resuspend 60-100 µg of total RNA in biotinylation buffer.
-
Add EZ-Link Biotin-HPDP (or a similar thiol-reactive biotinylation reagent) to the RNA solution.
-
Incubate the reaction at room temperature in the dark for at least 1.5 hours.
-
Remove excess, unbound biotin by performing a phenol-chloroform extraction.
-
Precipitate the biotinylated RNA using isopropanol or ethanol.
-
-
Enrichment of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated, newly transcribed RNA.
-
Wash the beads stringently to remove unlabeled, pre-existing RNA.
-
Elute the labeled RNA from the beads using a reducing agent such as DTT.
-
-
Downstream Analysis:
-
The enriched, newly transcribed RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.
-
Protocol 2: Metabolic RNA Labeling with 5-ethynyluridine (5EU)
This protocol is a generalized procedure based on established "click" chemistry methods.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add 5EU to the culture medium at a final concentration typically ranging from 0.1 to 1 mM. The optimal concentration and labeling time should be empirically determined.
-
Incubate for the desired labeling period.
-
-
Total RNA Isolation:
-
Isolate total RNA as described in the 4sU protocol.
-
-
Click Chemistry Reaction for Biotinylation:
-
Prepare a "click" reaction cocktail containing the 5EU-labeled RNA, an azide-biotin conjugate, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Incubate the reaction, typically for 30-60 minutes at room temperature.
-
Purify the biotinylated RNA via precipitation.
-
-
Enrichment of Labeled RNA:
-
Proceed with streptavidin bead-based enrichment as described for 4sU-labeled RNA.
-
-
Downstream Analysis:
-
The enriched RNA can be used for various downstream analyses.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for metabolic RNA labeling and subsequent analysis.
Caption: General workflow for metabolic RNA labeling experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 5-Methoxy-4-thiouridine: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Methoxy-4-thiouridine, ensuring compliance with safety protocols and minimizing environmental impact.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Eye Protection: Use safety glasses or goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]
-
Respiratory Protection: If working with a powder form or if there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Handling:
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Emergency Procedures:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[2]
-
For non-emergency personnel, avoid substance contact and do not breathe vapors or aerosols.
Containment and Cleanup:
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid actions that could generate dust.[2]
-
Absorb liquid spills with an inert material and place it in a suitable container for disposal.
-
Do not allow the product to enter drains or waterways.
III. Disposal Protocol
The disposal of this compound must be conducted in a manner that is safe for personnel and the environment.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be considered chemical waste.
-
Segregate this waste from general laboratory trash and other waste streams.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be stored in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the waste container tightly closed.[1]
Step 3: Final Disposal
-
The ultimate disposal method for this compound is to use an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
IV. Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes general safety and handling information gleaned from related compounds.
| Parameter | Information | Source |
| Personal Protective Equipment | Gloves, Eye/Face Protection, Protective Clothing | [1] |
| Engineering Controls | Adequate ventilation, safety showers, and eyewash stations | [1] |
| Storage Conditions | Dry, cool, well-ventilated place in a tightly closed container | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Disposal Method | Approved waste disposal plant | [1] |
V. Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Methoxy-4-thiouridine
Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of 5-Methoxy-4-thiouridine have not been fully investigated. Therefore, it should be handled with caution, assuming it may be harmful. Potential hazards, based on similar compounds, could include skin, eye, and respiratory irritation. The recommended Personal Protective Equipment (PPE) is crucial for minimizing exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE | Notes |
| Handling Solid (Powder) | Double Nitrile Gloves, Lab Coat, Safety Goggles with side shields or Face Shield, N95 Respirator | A respirator is critical to prevent the inhalation of fine particles. Work should be performed in a chemical fume hood. |
| Preparing Solutions | Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield | A face shield is recommended to protect against splashes when handling liquids. |
| Cell Culture and Labeling | Nitrile Gloves, Lab Coat, Safety Goggles | Standard cell culture PPE is required to prevent contamination and exposure. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional PPE may be necessary depending on the nature of the waste and disposal method. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling Procedures:
-
Work Area: Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure[1].
-
Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to control dust.
-
Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. For stock solutions of the related compound 4-thiouridine (B1664626), dissolution in water (up to 20 mM) or DMSO (up to 20 mM) is common. Stock solutions are often prepared at a concentration of 50 mM in sterile RNase-free water.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[1].
Storage:
-
Store this compound and its solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months)[2].
-
Protect the compound from light, as 4-thiouridine is a photoreactive analog[3].
-
Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles[2].
Experimental Protocol: Metabolic Labeling of Nascent RNA
This compound, as an analog of uridine, is likely to be used in metabolic labeling experiments to study RNA synthesis and degradation. The following is a representative protocol for metabolic labeling of nascent RNA in cell culture, adapted from methods for 4-thiouridine[4].
1. Cell Seeding:
- Plate mammalian cells (e.g., HEK293) in a 6-well plate. For a 2-hour labeling experiment, seed cells to reach 80% confluency. For a 24-hour labeling, seed to reach 40% confluency at the start of the experiment[4].
2. Preparation of Labeling Medium:
- Prepare a stock solution of this compound. Based on 4-thiouridine protocols, a concentration of 40 µM in the cell culture medium is a reasonable starting point for minimizing cytotoxicity while achieving labeling[4].
- Warm the required volume of cell culture medium and supplement it with the this compound stock solution.
3. Metabolic Labeling:
- Aspirate the old medium from the cells and replace it with the prepared labeling medium.
- Incubate the cells for the desired labeling period (e.g., 2 to 24 hours) at 37°C and 5% CO2[4]. Handle labeled cells away from bright light sources to prevent potential crosslinking.
4. RNA Isolation:
- After incubation, aspirate the labeling medium and lyse the cells directly in the plate using a lysis reagent such as TRIzol.
- Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.
5. Downstream Analysis:
- The labeled RNA can be isolated from the total RNA population by biotinylation of the thiol group followed by purification using streptavidin-coated magnetic beads. The purified nascent RNA can then be used for downstream applications like qRT-PCR or RNA sequencing.
Experimental Workflow for Metabolic RNA Labeling
Caption: Workflow for metabolic labeling of nascent RNA using this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Steps:
-
Solid Waste:
-
Collect all contaminated solid waste, such as gloves, pipette tips, and weighing paper, in a designated, clearly labeled hazardous waste container.
-
This container should be puncture-resistant and have a secure lid.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not dispose of this waste down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety office for highly diluted, non-hazardous concentrations of similar compounds.
-
Organic solvent waste should be segregated into halogenated and non-halogenated waste streams as required by your institution.
-
-
Empty Containers:
-
Empty containers that held the solid compound or stock solutions should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected as hazardous liquid waste[5].
-
After rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, or as directed by your safety office.
-
-
Waste Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for waste pickup by your institution's environmental health and safety department in a timely manner.
-
Waste Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
Quantitative Data Summary
The following table provides a summary of key quantitative data for handling and using 4-thiouridine, which can serve as a starting point for work with this compound.
Table 2: Quantitative Handling and Usage Parameters
| Parameter | Value | Notes |
| Storage Temperature | -20°C (short-term) to -80°C (long-term) | To maintain compound stability[2]. |
| Solubility (4-thiouridine) | Up to 20 mM in water and DMSO | This may vary for the 5-methoxy derivative. |
| Typical Labeling Concentration | 40-100 µM in cell culture medium | Higher concentrations (>50 µM) can inhibit rRNA synthesis[2][4]. |
| Stock Solution Concentration | 50 mM in sterile RNase-free water | A common concentration for metabolic labeling experiments. |
| Waste Bleach Decontamination | 10% final bleach concentration for 30 minutes | For certain types of biological waste, not universally applicable to chemical waste[6]. |
References
- 1. fishersci.com [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Thiouridine | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nems.nih.gov [nems.nih.gov]
- 6. med.nyu.edu [med.nyu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
